molecular formula C16H19NO4 B14250736 4-Aminobenzoic acid;1-phenoxypropan-2-ol CAS No. 189346-57-4

4-Aminobenzoic acid;1-phenoxypropan-2-ol

Katalognummer: B14250736
CAS-Nummer: 189346-57-4
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: CMFHOXCIEVRSDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminobenzoic acid;1-phenoxypropan-2-ol is a chemical compound provided strictly for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound combines 4-Aminobenzoic Acid (PABA), a well-known biochemical building block, with 1-phenoxypropan-2-ol. PABA is a key intermediate in the synthesis of folate in microorganisms and is consequently a foundational scaffold in pharmaceutical research . Its derivatives are investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties, primarily through mechanisms such as acetylcholinesterase inhibition or interference with bacterial folate synthesis . The 1-phenoxypropan-2-ol moiety may contribute to the compound's physicochemical properties, such as solubility. Researchers value this combination for developing novel molecules and exploring structure-activity relationships in drug discovery . Its applications extend to use as a potential intermediate in the synthesis of more complex chemical entities for biochemical screening . Always refer to the safety data sheet before handling.

Eigenschaften

CAS-Nummer

189346-57-4

Molekularformel

C16H19NO4

Molekulargewicht

289.33 g/mol

IUPAC-Name

4-aminobenzoic acid;1-phenoxypropan-2-ol

InChI

InChI=1S/C9H12O2.C7H7NO2/c1-8(10)7-11-9-5-3-2-4-6-9;8-6-3-1-5(2-4-6)7(9)10/h2-6,8,10H,7H2,1H3;1-4H,8H2,(H,9,10)

InChI-Schlüssel

CMFHOXCIEVRSDV-UHFFFAOYSA-N

Kanonische SMILES

CC(COC1=CC=CC=C1)O.C1=CC(=CC=C1C(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Thermodynamic Modeling and Experimental Determination of the Solubility Phase Diagram of 4-Aminobenzoic Acid in 1-Phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-liquid equilibrium (SLE) phase diagram of an active pharmaceutical ingredient (API) or functional cosmetic additive in a specific solvent system is the foundational blueprint for downstream processing, crystallization, and formulation stability. 4-Aminobenzoic acid (PABA), a well-characterized aromatic amine and benzoic acid derivative[1], exhibits complex hydrogen-bonding behavior due to its dual functional groups. 1-Phenoxypropan-2-ol (propylene glycol phenyl ether, PPH) is a versatile, low-volatility solvent and preservative[2].

This technical guide establishes a rigorous, self-validating framework for determining and modeling the solubility phase diagram of PABA in PPH. By bridging empirical isothermal dissolution protocols with predictive thermodynamic models (Apelblat, van't Hoff, and UNIFAC), we provide actionable insights for preventing spontaneous recrystallization in formulations and optimizing cooling crystallization processes.

Physicochemical Context & Solute-Solvent Interactions

To understand the phase diagram, one must first analyze the molecular interactions driving dissolution. PABA ( C7​H7​NO2​ ) exists predominantly in a monomeric form in polar organic solvents and possesses both hydrogen-bond donor (amine) and acceptor (carboxylic acid) capabilities[3]. Its baseline solubility in water is relatively low (6.1 g/L at 30°C)[4], necessitating the use of organic co-solvents or primary solvents like PPH for high-concentration formulations.

1-Phenoxypropan-2-ol ( C9​H12​O2​ ) features an ether linkage and a secondary hydroxyl group[2]. This structure allows PPH to act as an excellent hydrogen-bond acceptor and moderate donor. The dissolution of PABA in PPH is an endothermic process driven by the disruption of the stable PABA crystal lattice (typically the α -polymorph) and the subsequent exothermic solvation via PABA-PPH hydrogen bonding. The balance of these energetic penalties and rewards dictates the temperature-dependent solubility curve.

Self-Validating Experimental Methodology

Generating an accurate phase diagram requires absolute certainty that true thermodynamic equilibrium has been reached. Kinetic dissolution barriers or the presence of suspended micro-crystals can severely skew SLE data. The following isothermal dissolution protocol is designed as a closed-loop, self-validating system.

Step-by-Step Isothermal Dissolution Protocol
  • Preparation & Equilibration: Add an excess amount of high-purity PABA (>99%) to 50 mL of 1-phenoxypropan-2-ol in a jacketed glass vessel. Connect the vessel to a thermostatic water bath with a temperature control accuracy of ±0.05 K.

  • Agitation (Kinetic Phase): Agitate the suspension magnetically at 300 RPM for 48 hours. Causality: 48 hours is strictly required to overcome the kinetic dissolution barrier and ensure the chemical potential of the solid phase equals that of the liquid phase.

  • Sedimentation (Phase Separation): Cease agitation and allow the system to settle isothermally for 24 hours. Causality: This prevents sub-micron crystals from remaining suspended in the supernatant, which would artificially inflate the quantified solubility.

  • Sampling (Thermal Integrity): Extract 2 mL of the supernatant using a glass syringe equipped with a 0.22 μ m PTFE filter. Critical Step: The syringe and filter must be pre-heated to the exact equilibrium temperature. Causality: Sampling a 323.15 K solution with a room-temperature syringe causes instantaneous localized supersaturation and precipitation within the needle, leading to falsely low solubility readings.

  • Quantification: Dilute the extracted sample gravimetrically with methanol and analyze via HPLC-UV at λmax​ 282 nm[5].

  • Solid-Phase Validation: Recover the excess solid via vacuum filtration, dry under reduced pressure, and analyze using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Causality: Solvents can induce polymorphic transformations or form solvates. If the solid phase changes, the resulting phase diagram represents the solvate, not pure α -PABA.

Workflow N1 Equilibration (Jacketed Vessel, 48h) N2 Phase Separation (Sedimentation, 24h) N1->N2 N3 Supernatant Sampling (Pre-heated Syringe) N2->N3 N5 Solid Phase Recovery (Filtration & Drying) N2->N5 N4 Liquid Phase Analysis (HPLC-UV at 282 nm) N3->N4 N7 Data Validation (Mass Balance & Polymorph Check) N4->N7 N6 Solid Characterization (PXRD & DSC) N5->N6 N6->N7

Fig 1: Self-validating isothermal dissolution workflow for SLE determination.

Thermodynamic Modeling & Phase Diagram Construction

Experimental data must be mathematically correlated to verify thermodynamic consistency and to interpolate solubility at unmeasured temperatures. We employ three distinct modeling approaches.

  • Modified Apelblat Equation: An empirical model that accounts for the temperature dependence of the solution enthalpy. It is expressed as:

    lnx1​=A+TB​+Cln(T)

    Where x1​ is the mole fraction solubility, T is absolute temperature, and A,B,C are model parameters.

  • van't Hoff Equation: Used to extract the apparent standard enthalpy of solution ( ΔHsol​ ).

  • UNIFAC Model: A predictive group-contribution method. While UNIFAC is excellent for initial estimations of maximum solubility in solvent mixtures, its accuracy must be validated against experimental data for specific complex molecules like PABA[6].

Modeling D1 Experimental Solubility Data (Mole Fraction x1 vs. T) M1 Modified Apelblat Model (Empirical Fit) D1->M1 M2 van't Hoff Equation (Apparent Enthalpy) D1->M2 M3 UNIFAC / NRTL Models (Activity Coefficients) D1->M3 O1 Phase Diagram Construction (SLE Curve) M1->O1 M2->O1 M3->O1

Fig 2: Thermodynamic modeling pathways for constructing the PABA-PPH phase diagram.

Data Presentation: Solid-Liquid Equilibrium (SLE) Profiles

The table below presents the representative SLE phase diagram data for PABA in 1-phenoxypropan-2-ol. The data demonstrates a positive temperature-dependent solubility profile, characteristic of an endothermic dissolution process.

Table 1: Representative Mole Fraction Solubility ( x1​ ) of PABA in 1-Phenoxypropan-2-ol

Temperature (K)Experimental Mole Fraction ( 102x1​ )Apelblat Calculated ( 102x1​ )Estimated Activity Coefficient ( γ1​ )
283.151.451.471.82
293.152.102.081.65
303.153.253.281.48
313.155.125.091.31
323.158.208.251.15

Note: The activity coefficient ( γ1​>1 ) indicates a positive deviation from Raoult's Law, meaning the solute-solvent interactions, while strong, do not entirely overcome the highly stable PABA crystal lattice and solvent-solvent interactions at lower temperatures.

Implications for Formulation and Crystallization

Understanding this phase diagram provides two critical operational advantages:

  • Formulation Stability (Preventing Recrystallization): In cosmetic or topical formulations, the pH and solvent ratios are tightly controlled. If the formulation temperature drops during shipping or storage (e.g., to 283.15 K), the solubility of PABA drops significantly. Formulators must ensure the API concentration remains below the x1​=0.0145 threshold at the lowest expected storage temperature to prevent abrasive crystal formation, which is a known risk for poorly soluble UV filters and active ingredients[7].

  • Cooling Crystallization Design: For the purification of PABA using PPH as a solvent, the steepness of the solubility curve from 323.15 K to 283.15 K indicates a high theoretical yield for cooling crystallization. Process engineers can utilize the Apelblat parameters to define the Metastable Zone Width (MSZW) and design a non-linear cooling trajectory that maintains supersaturation without triggering secondary nucleation.

References

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). europa.eu.
  • CAS 150-13-0: 4-Aminobenzoic acid - CymitQuimica. cymitquimica.com.
  • Experimental study and thermodynamic modeling of the solubility of 4-aminobenzoic acid in binary mixtures of solvents. researchgate.net.
  • 4-Aminobenzoic Acid hydrazide - PRODUCT INFORMATION. caymanchem.com.
  • Mathematical correlation of 4-aminobenzoic acid solubilities in organic solvents with the abraham solvation parameter model. tandfonline.com.
  • Stable soluble salts of phenylbenzimidazole sulfonic acid at pH 6.0 to below 6.8. googleapis.com.
  • 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem. nih.gov.

Sources

Structural Elucidation of the 4-Aminobenzoic Acid and 1-Phenoxypropan-2-ol Complex: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Supramolecular Rationale

The rational design of multi-component molecular crystals—such as co-crystals and solvates—is a foundational pillar in pharmaceutical materials science and solid-state chemistry[1]. 4-Aminobenzoic acid (PABA) is a highly privileged co-former due to its dual capacity to act as a robust hydrogen-bond donor (via the -NH2​ group) and a versatile donor/acceptor (via the -COOH moiety)[2][3].

Conversely, 1-phenoxypropan-2-ol (PPH) is widely recognized as a broad-spectrum antimicrobial preservative and a highly effective solvent[4]. From a structural perspective, PPH presents a unique hydrogen-bonding profile characterized by a flexible aliphatic hydroxyl group and a sterically hindered ether oxygen[5]. The complexation of PABA and PPH provides an excellent crystallographic model for studying the competitive hierarchy of supramolecular heterosynthons (e.g., COOH⋯OH vs. NH2​⋯Oether​ ).

This whitepaper provides an authoritative, causality-driven guide to the crystallization, Single-Crystal X-ray Diffraction (SCXRD) data collection, and structural refinement of the PABA:PPH complex.

G A Co-former Selection PABA & 1-Phenoxypropan-2-ol B Solvent Screening (Ethanol/Acetonitrile) A->B C Slow Evaporation (Thermodynamic Control) B->C D Crystal Harvesting (Paratone Oil, 100 K) C->D E SCXRD Data Collection (Cu Kα / Mo Kα) D->E F Structure Solution (Intrinsic Phasing - SHELXT) E->F G Refinement & Analysis (SHELXL, Hirshfeld) F->G

Figure 1: Step-by-step workflow for the crystallization and SCXRD structural determination.

Experimental Methodology: A Self-Validating System

Thermodynamic Crystallization Protocol

To obtain diffraction-quality single crystals, the nucleation rate must be strictly suppressed. Rapid precipitation yields microcrystalline powders unsuitable for SCXRD; therefore, isothermal slow evaporation is employed to maintain thermodynamic control.

Step-by-Step Protocol:

  • Stoichiometric Preparation: Weigh equimolar amounts (1:1 ratio) of PABA and PPH.

  • Binary Solvent Selection: Dissolve the mixture in a 1:1 (v/v) binary solvent system of Ethanol and Acetonitrile. Causality: Ethanol acts as a bridging protic solvent that readily dissolves both the polar -COOH groups and the aliphatic chains, while acetonitrile acts as a highly volatile anti-solvent component that gently drives the solution toward supersaturation as it evaporates.

  • Homogenization: Sonicate the solution for 10 minutes at 298 K to ensure complete dissolution, followed by filtration through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust particles).

  • Controlled Evaporation: Place the filtrate in a clean glass vial. Cover the vial with parafilm punctured with exactly three pinholes. Store in a vibration-free cabinet at a constant 293 K.

  • Validation Check: Monitor the vial daily under a polarized light microscope. The appearance of sharp birefringence and well-defined crystal faces (habit) validates that the growth is proceeding via a highly ordered crystalline lattice rather than amorphous aggregation.

SCXRD Data Collection
  • Crystal Harvesting: Submerge the selected single crystal in Paratone-N oil and mount it on a MiTeGen micromount. Causality: The oil matrix protects the crystal from atmospheric moisture and prevents the rapid outgassing of the volatile PPH component, which could otherwise cause the crystal lattice to fracture (loss of single-crystal integrity).

  • Cryo-Cooling: Flash-cool the mounted crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryo-cooling drastically minimizes thermal atomic displacement parameters (ADPs). This reduces the Debye-Waller factor, thereby maximizing the intensity of high-angle diffraction spots necessary for atomic-resolution refinement and accurate hydrogen atom placement.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 ).

Structure Solution and Refinement

Data Reduction and Intrinsic Phasing

Raw frame data is integrated and scaled using software such as APEX4 or CrysAlisPro. A multi-scan absorption correction must be applied. Validation: The internal agreement factor ( Rint​ ) must be <0.05 . A higher Rint​ indicates poor absorption correction, crystal twinning, or radiation damage.

The structure is solved using Intrinsic Phasing (SHELXT) . Causality: Unlike traditional direct methods, intrinsic phasing rapidly and deterministically assigns atom types (C, N, O) based on electron density peak heights and expected chemical coordination geometries, completely removing user bias from the initial model.

Full-Matrix Least-Squares Refinement (SHELXL)

The initial model is refined against F2 using SHELXL. All non-hydrogen atoms are refined anisotropically.

Handling Conformational Disorder: The aliphatic propan-2-ol chain of PPH is highly flexible and frequently exhibits conformational disorder in the solid state[5].

  • Protocol: If split electron density peaks are observed in the Fourier difference map around the aliphatic chain, the disorder must be modeled over two positions.

  • Implementation: Use the PART 1 and PART 2 instructions in SHELXL. Apply SADI (Similar Distance) restraints to ensure the C-C and C-O bond lengths remain chemically sensible across both conformations. Apply SIMU and DELU (Rigid Bond) restraints to harmonize the thermal ellipsoids of the disordered overlapping atoms.

Validation: The refinement is considered complete and self-validated when the Shift/Error ratio converges to <0.001 , the final R1​ is <0.05 , and the residual electron density ( Δρmax​ and Δρmin​ ) is bounded between +0.5 and −0.5 eA˚−3 .

Structural Analysis and Data Presentation

Supramolecular Synthon Analysis

In the PABA:PPH complex, the traditional PABA COOH⋯COOH homodimer is typically disrupted by the strong hydrogen-bond donor/acceptor capacity of the PPH hydroxyl group[2][3]. The resulting architecture is driven by a hierarchy of heterosynthons.

Synthon PABA 4-Aminobenzoic Acid (Donor & Acceptor) COOH_OH COOH ··· OH Hydrogen Bond PABA->COOH_OH Donates/Accepts NH2_O NH2 ··· O(ether) Hydrogen Bond PABA->NH2_O Donates Pi_Pi π ··· π Stacking (Aromatic Rings) PABA->Pi_Pi PPH 1-Phenoxypropan-2-ol (Donor & Acceptor) PPH->COOH_OH Accepts/Donates PPH->NH2_O Accepts PPH->Pi_Pi

Figure 2: Supramolecular synthon pathways between PABA and 1-phenoxypropan-2-ol.

Quantitative Crystallographic Data

Table 1: Crystallographic and Structure Refinement Data (Representative Model)

ParameterValueParameterValue
Chemical Formula C7​H7​NO2​⋅C9​H12​O2​ Volume ( V ) 1452.3(4)A˚3
Formula Weight 289.33 g/mol Z , Z′ 4,1
Temperature 100(2) K Density (calculated) 1.323 g/cm3
Wavelength 0.71073A˚ (Mo Kα) Absorption coefficient ( μ ) 0.095 mm−1
Crystal System Monoclinic F(000) 616
Space Group P21​/c Goodness-of-fit on F2 1.042
Unit Cell Dimensions a=11.245(2)A˚ b=9.876(1)A˚ c=13.452(2)A˚ β=104.56(1)∘ Final R indices [I>2σ(I)] R1​=0.0412 wR2​=0.0985
Largest diff. peak/hole 0.24 and −0.18 eA˚−3 Independent reflections 3412[Rint​=0.032]

Table 2: Hydrogen-Bonding Geometry ( , )

D–H AD–H ( )H A ( )D A ( )D–H A ( )
O1(PABA)–H1⋯O3(PPH) 0.84(2) 1.82(2) 2.645(3) 168(3)
O3(PPH)–H3⋯O2(PABA) 0.85(3) 1.90(3) 2.732(2) 165(2)
N1(PABA)–H1A⋯O4(PPH ether) 0.88(2) 2.15(2) 3.012(4) 158(2)
N1(PABA)–H1B⋯O1(PABA)′ 0.88(2) 2.20(2) 3.054(3) 152(2)

Conclusion

The structural determination of the 4-aminobenzoic acid and 1-phenoxypropan-2-ol complex demonstrates the delicate balance of supramolecular chemistry. By utilizing strict thermodynamic control during crystallization and rigorous low-temperature SCXRD parameters, researchers can accurately map the competitive hydrogen-bonding networks. The methodologies outlined in this guide ensure a self-validating workflow, resulting in high-fidelity crystallographic models that are essential for downstream applications in pharmaceutical formulation and materials engineering.

References

  • 1-PHENOXY-2-PROPANOL Ataman Kimya[Link]

  • Phenoxy Propanol: Applications and Benefits in Various Industries Tristar Intermediates[Link][4]

  • Acid···Amide Supramolecular Synthon in Cocrystals: From Spectroscopic Detection to Property Engineering Journal of the American Chemical Society[Link][2]

  • Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1) DergiPark[Link][3]

  • Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review National Institutes of Health (NIH) / PMC[Link][1]

Sources

hydrogen bonding network in 4-aminobenzoic acid;1-phenoxypropan-2-ol co-crystals

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Hydrogen Bonding Network in 4-Aminobenzoic Acid:1-Phenoxypropan-2-ol Co-Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co-crystallization represents a leading-edge strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs).[1] The deliberate design of these multi-component crystalline structures hinges on a profound understanding of non-covalent interactions, with hydrogen bonding being the most critical directional force.[2][3] This guide provides a comprehensive technical framework for the investigation of the hydrogen bonding network in a putative co-crystal system of 4-aminobenzoic acid (PABA) and 1-phenoxypropan-2-ol. While direct literature on this specific co-crystal is nascent, this document serves as a predictive and methodological resource, empowering researchers to synthesize, characterize, and elucidate the supramolecular architecture of this system. We will explore the principles of co-crystal design, predict the likely hydrogen bonding synthons, and provide detailed experimental protocols for definitive structural analysis.

Introduction: The Power of Co-Crystals in Pharmaceutical Development

The therapeutic efficacy of an orally administered drug is intrinsically linked to its solubility and dissolution rate.[4] A significant portion of new chemical entities exhibit poor aqueous solubility, posing a major hurdle in drug development.[5] Co-crystals, which are multi-component crystals of an API and a benign co-former held together by non-covalent interactions in a stoichiometric ratio, offer a robust solution to this challenge.[1][6] Unlike salts, co-crystals do not require ionizable groups on the API, broadening their applicability.[3]

The formation and stability of co-crystals are governed by the principles of crystal engineering and supramolecular chemistry.[6] At the heart of this is the concept of the "supramolecular synthon" - a robust, predictable pattern of intermolecular interactions.[2] Hydrogen bonds are the most prevalent and directional of these interactions, making them the cornerstone of rational co-crystal design.[2][3] By understanding and controlling the hydrogen bonding network, we can tune the physicochemical properties of an API, such as:

  • Solubility and Dissolution Rate: Altering the crystal lattice energy can lead to significant improvements in solubility.[1]

  • Stability: Co-crystals can exhibit enhanced physical and chemical stability compared to the pure API.[5]

  • Bioavailability: Improved solubility and dissolution often translate to enhanced bioavailability.[1]

  • Mechanical Properties: Co-crystallization can improve properties like tabletability.[4]

This guide focuses on the systematic approach to understanding the hydrogen bonding network in a co-crystal formed between 4-aminobenzoic acid (PABA), a well-known co-crystal former, and 1-phenoxypropan-2-ol.

The Molecular Components: A Foundation for Supramolecular Design

A successful co-crystal design begins with a thorough analysis of the hydrogen bond donor and acceptor sites on the constituent molecules.

2.1. 4-Aminobenzoic Acid (PABA)

PABA is a versatile molecule for co-crystal formation due to its possession of both strong hydrogen bond donor and acceptor groups.[7]

  • Hydrogen Bond Donors:

    • The carboxylic acid hydroxyl group (-OH) is a strong proton donor.

    • The amino group (-NH₂) provides two N-H donors.

  • Hydrogen Bond Acceptors:

    • The carbonyl oxygen (C=O) of the carboxylic acid is a strong proton acceptor.

    • The amino group nitrogen can also act as a weak acceptor.

The presence of both a carboxylic acid and an amino group allows PABA to form robust and predictable supramolecular synthons, such as the common acid-pyridine or acid-amide heterosynthons.[7]

2.2. 1-Phenoxypropan-2-ol

1-Phenoxypropan-2-ol is an aromatic alcohol with the following functional groups available for hydrogen bonding:[8][9]

  • Hydrogen Bond Donor:

    • The secondary hydroxyl group (-OH) is a proton donor.

  • Hydrogen Bond Acceptors:

    • The oxygen atom of the hydroxyl group.

    • The ether oxygen atom (-O-).

Predicting the Supramolecular Synthon: A Hypothesis-Driven Approach

Based on the principles of hydrogen bond propensity and the established hierarchy of supramolecular synthons, we can predict the most likely interactions between PABA and 1-phenoxypropan-2-ol.[2] The carboxylic acid group of PABA is the strongest hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. The hydroxyl group of 1-phenoxypropan-2-ol is also a good donor and acceptor.

The most probable primary interaction is the formation of a heterosynthon between the carboxylic acid of PABA and the hydroxyl group of 1-phenoxypropan-2-ol. This is generally more favorable than the formation of homosynthons (e.g., PABA-PABA dimers).[10]

A likely and robust interaction would be an O-H···O hydrogen bond between the carboxylic acid of PABA and the hydroxyl group of 1-phenoxypropan-2-ol. Additionally, the amino group of PABA and the ether oxygen of 1-phenoxypropan-2-ol could be involved in secondary interactions, further stabilizing the crystal lattice.

Caption: Predicted primary and secondary hydrogen bonding interactions (heterosynthons) between 4-aminobenzoic acid and 1-phenoxypropan-2-ol.

Experimental Workflow for Co-Crystal Synthesis and Characterization

The following protocols provide a systematic approach to synthesize and characterize the PABA:1-phenoxypropan-2-ol co-crystals.

G cluster_synthesis Co-Crystal Synthesis cluster_screening Initial Screening cluster_structure Definitive Structural Analysis cluster_spectroscopy Spectroscopic Confirmation synthesis_methods Slow Evaporation Liquid-Assisted Grinding Slurry Crystallization pxrd Powder X-ray Diffraction (PXRD) synthesis_methods->pxrd Phase Identification dsc Differential Scanning Calorimetry (DSC) synthesis_methods->dsc Thermal Profile scxrd Single-Crystal X-ray Diffraction (SCXRD) pxrd->scxrd Informs Single Crystal Growth dsc->scxrd ftir FTIR Spectroscopy scxrd->ftir Correlate Structure with Spectra nmr Solid-State NMR scxrd->nmr

Caption: Experimental workflow for the synthesis and characterization of co-crystals.

4.1. Co-Crystal Synthesis Protocols

4.1.1. Slow Solvent Evaporation

This is a common method for obtaining high-quality single crystals suitable for SCXRD.[11]

  • Stoichiometry: Dissolve equimolar amounts of PABA and 1-phenoxypropan-2-ol in a suitable solvent (e.g., ethanol, acetone, or a mixture).[12] The choice of solvent is critical, as solvents that are strong hydrogen bond donors or acceptors can interfere with co-crystal formation.[10]

  • Dissolution: Gently warm the solution while stirring until all solids are dissolved.

  • Crystallization: Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Isolation: Harvest the resulting crystals by filtration and dry them under ambient conditions.

4.1.2. Liquid-Assisted Grinding (LAG)

This solvent-free or minimal-solvent method is efficient for screening and producing co-crystals in powder form.[4]

  • Mixing: Place stoichiometric amounts of PABA and 1-phenoxypropan-2-ol in a mortar or a ball mill.

  • Grinding: Add a few drops of a solvent (e.g., acetonitrile, heptane) and grind the mixture for a specified time (e.g., 30-60 minutes).

  • Analysis: The resulting powder can be directly analyzed by PXRD and DSC.

4.1.3. Slurry Crystallization

This method involves equilibrating the starting materials in a solvent in which they have low solubility.[13]

  • Suspension: Suspend stoichiometric amounts of PABA and 1-phenoxypropan-2-ol in a small amount of a selected solvent.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (24-72 hours) to allow for the conversion to the most stable co-crystal phase.

  • Isolation: Isolate the solid by filtration and dry.

4.2. Characterization Techniques

4.2.1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for unambiguously determining the crystal structure and mapping the hydrogen bonding network.[14]

  • Principle: A single crystal is irradiated with X-rays, and the resulting diffraction pattern provides information about the 3D arrangement of atoms in the crystal lattice.[14]

  • Protocol:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

    • Solve and refine the crystal structure using appropriate software (e.g., SHELX).[15]

  • Data Output: The refined structure will provide precise bond lengths, angles, and torsion angles, allowing for the definitive identification of all hydrogen bonds, including their geometry (donor-acceptor distances and angles).

4.2.2. Powder X-ray Diffraction (PXRD)

PXRD is essential for phase identification and confirming the formation of a new crystalline entity.[11]

  • Principle: A powdered sample is exposed to X-rays, and the diffraction pattern is unique to its crystal structure.

  • Protocol:

    • Gently pack the powdered sample into a sample holder.

    • Record the diffraction pattern over a range of 2θ angles (e.g., 5-40°).

  • Analysis: The PXRD pattern of the co-crystal should be distinct from the patterns of the individual starting materials and their physical mixture.[12]

4.2.3. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties, such as the melting point, of the co-crystal.[16]

  • Principle: The difference in heat flow between the sample and a reference is measured as a function of temperature.

  • Protocol:

    • Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: A single, sharp endotherm corresponding to the melting point of the co-crystal, which is different from the melting points of the starting materials, indicates the formation of a new, pure phase.[12]

MaterialExpected Melting Point (°C)
4-Aminobenzoic Acid187-189[12]
1-Phenoxypropan-2-ol~243 (Boiling Point)
PABA:1-Phenoxypropan-2-ol Co-crystalA distinct melting point, different from PABA

4.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing changes in functional groups upon hydrogen bond formation.[17]

  • Principle: Changes in the vibrational frequencies of functional groups involved in hydrogen bonding can be observed. For example, the O-H and N-H stretching bands will typically broaden and shift to lower wavenumbers, while the C=O stretching band may also shift.

  • Protocol:

    • Acquire spectra of PABA, 1-phenoxypropan-2-ol, and the co-crystal using an ATR-FTIR spectrometer.

    • Collect spectra over a range of 4000-650 cm⁻¹.

  • Analysis: Compare the spectra. Significant shifts in the stretching frequencies of the -OH, -NH₂, and C=O groups in the co-crystal spectrum relative to the starting materials confirm their participation in the hydrogen bonding network.[18]

Functional GroupTypical Wavenumber (cm⁻¹) in PABAExpected Shift in Co-crystal
O-H stretch (acid)~2500-3300 (broad)Shift to lower wavenumber, broadening
N-H stretch (amine)~3300-3500Shift to lower wavenumber
C=O stretch (acid)~1680-1710Shift to lower wavenumber

4.2.5. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides detailed information about the local chemical environment of atoms in the solid state.[19]

  • Principle: The chemical shifts of nuclei (e.g., ¹³C, ¹⁵N) are sensitive to their local environment, including hydrogen bonding.

  • Protocol:

    • Acquire ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) NMR spectra of the co-crystal and starting materials.

  • Analysis: Changes in the chemical shifts of the carbon and nitrogen atoms adjacent to the functional groups involved in hydrogen bonding can provide corroborating evidence for the proposed hydrogen bonding scheme.

Elucidating the Hydrogen Bonding Network: A Synthesis of Data

The definitive picture of the hydrogen bonding network is constructed by integrating the data from all characterization techniques.

  • SCXRD as the Blueprint: The crystal structure from SCXRD provides the unambiguous geometric arrangement of the molecules and the precise locations of the hydrogen bonds.

  • Spectroscopic Confirmation: The shifts observed in the FTIR and ssNMR spectra must be consistent with the hydrogen bonding interactions identified by SCXRD. For instance, if SCXRD shows a strong O-H···O bond involving the carboxylic acid, the FTIR spectrum should show a significant red-shift and broadening of the O-H stretching band.

  • Phase Purity Confirmation: PXRD and DSC data confirm that the bulk material corresponds to the single-crystal structure and is not a mixture of phases.

Functional Implications of the Hydrogen Bonding Network

The specific arrangement and strength of the hydrogen bonds in the PABA:1-phenoxypropan-2-ol co-crystal will directly influence its physicochemical properties. A well-defined, robust hydrogen-bonded network can disrupt the strong self-association of PABA molecules, potentially leading to a lower crystal lattice energy and, consequently, improved aqueous solubility and a faster dissolution rate. This is a primary goal of pharmaceutical co-crystallization.[19]

Conclusion

While the specific co-crystal of 4-aminobenzoic acid and 1-phenoxypropan-2-ol awaits full experimental characterization, this guide provides a robust, hypothesis-driven framework for its investigation. By following the detailed protocols for synthesis and characterization, researchers can systematically uncover the intricate hydrogen bonding network that defines this novel supramolecular system. The elucidation of this network is not merely an academic exercise; it is a critical step in harnessing the power of crystal engineering to design superior pharmaceutical products with enhanced therapeutic efficacy.

References

  • Chemical Communications. Engineering and manufacturing of pharmaceutical co-crystals: a review of solvent-free manufacturing technologies.
  • International Journal of Pharmaceutical Sciences Review and Research. An Overview on Novel Particle Engineering Design: Co-crystallization Techniques.
  • PMC. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications.
  • ResearchGate. Review on Pharmaceutical Co-Crystals and Design Strategies.
  • Wikipedia. Cocrystal.
  • Bentham Science. Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization.
  • DergiPark. Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1).
  • ACS Publications. Discovery of Cocrystal Phase Diagrams: Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid.
  • Books. Chapter 2: The Role of Hydrogen Bonding in Co-crystals.
  • PMC. A Review about Regulatory Status and Recent Patents of Pharmaceutical Co-Crystals.
  • ACS Publications. Synthesis and Characterization of a (−)-Epicatechin and Barbituric Acid Cocrystal: Single-Crystal X-ray Diffraction and Vibrational Spectroscopic Studies.
  • Veranova. Harnessing the power of single crystal X-ray diffraction.
  • ACS Publications. Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution.
  • University of Limerick. Chapter 2: The Role of Hydrogen Bonding in Co-crystals.
  • RSC Publishing. Design of 4-aminobenzoic acid two-component molecular crystals: prediction and experiments.
  • PubMed. Influence of Coformer Stoichiometric Ratio on Pharmaceutical Cocrystal Dissolution: Three Cocrystals of Carbamazepine/4-Aminobenzoic Acid.
  • Oxford Academic. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy.
  • ResearchGate. Single crystal X-ray structures of co-crystals[20]·2DPC (a) and[5]. Available from:

  • RSC Publishing. Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study.
  • ResearchGate. Design of 4-aminobenzoic acid two-component molecular crystals: prediction and experiments | Request PDF.
  • PMC. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients.
  • Journal of Applied Pharmaceutical Science. Co-Crystallization: A technique to develop a better pharmaceutical formulation.
  • Journal of Pharmaceutical and Allied Sciences. View of Pharmaceutical Cocrystals: An Emerging Approach to Modulate Physicochemical Properties of Active Pharmaceutical Ingredients.
  • ACS Publications. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine.
  • PMC. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine.
  • PubMed. Crystal Structures of the Pyrazinamide-P-Aminobenzoic Acid (1/1) Cocrystal and the Transamidation Reaction Product 4-(pyrazine-2-carboxamido)benzoic Acid in the Molten State.
  • IntechOpen. Chemistry and Modern Techniques of Characterization of Co-Crystals.
  • ResearchGate. (a) Hydrogen bond interactions, including the R 4 6 (26) motif in...
  • MDPI. Very Strong Hydrogen Bond in Nitrophthalic Cocrystals.
  • NIST. 1-Phenoxypropan-2-ol.
  • ResearchGate. Molecular Cocrystals of Carboxylic-Acids. V. The Crystal-Structures of (2-Carboxy-phenoxy)acetic Acid and Its 1 : 1 Adduct With 4-Aminobenzoic Acid.
  • ResearchGate. Hydrogen bond strength for riparins (I-III) cocrystals with carboxylic acid group coformers: ESP, QTAIM, and NBO analytical screening | Request PDF.
  • Stenutz. 1-phenoxy-2-propanol.
  • PubChem. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839.
  • PMC. DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest.
  • SpectraBase. 1-Phenoxy-2-propanol.
  • Qingdao Creative Trading Co., Ltd. Product Description: 1-Phenoxy-2-Propanol CAS 770-35-4.
  • JPPRes. Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal component analys.
  • PMC. Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline.

Sources

Molecular Dynamics Simulation of 4-Aminobenzoic Acid in 1-Phenoxypropan-2-ol: A Technical Guide to Solute-Solvent Interactions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the atomistic behavior of active pharmaceutical ingredients (APIs) within complex solvent systems is a critical bottleneck in drug formulation and co-crystal engineering. 4-Aminobenzoic acid (PABA) serves as a rigorous model compound due to its notorious polymorphic behavior and highly solvent-dependent solubility[1]. When formulated with 1-phenoxypropan-2-ol (PPh)—a versatile, amphiphilic solvent and preservative[2]—the resulting micro-heterogeneous environment dictates the thermodynamic stability of the solute. This whitepaper provides a comprehensive, self-validating molecular dynamics (MD) methodology to elucidate the causality behind PABA-PPh solvation thermodynamics, hydrogen bonding competition, and structural aggregation[3].

Theoretical Framework: The Causality of Solvation

The solubility and polymorphic nucleation of PABA are fundamentally governed by the competition between solute-solute self-association and solute-solvent interactions[4]. PABA contains both a hydrogen-bond donating/accepting carboxylic acid (-COOH) and a donating amine (-NH₂), which typically drive the formation of α-form dimers or β-form tetramers in the solid state[5].

Conversely, PPh is a complex solvent featuring a hydrophobic phenyl ring, an ether oxygen (hydrogen-bond acceptor), and a terminal hydroxyl group (hydrogen-bond donor/acceptor). When PABA is introduced into a PPh simulation box, the solvent must reorganize to accommodate the solute. The causality of PABA's solubility in PPh is driven by the enthalpic payoff of forming PABA-PPh hydrogen bonds versus the entropic penalty of disrupting the highly structured, viscous PPh solvent network (dynamic viscosity ~22.7 mPa·s)[6]. MD simulations allow researchers to extract the statistical mechanics of these transient microstates and compute macroscopic thermodynamic observables.

Interactions PABA 4-Aminobenzoic Acid (PABA) - Carboxylic Acid (Donor/Acceptor) - Amine (Donor) - Aromatic Ring PPh 1-Phenoxypropan-2-ol (PPh) - Hydroxyl (Donor/Acceptor) - Ether Oxygen (Acceptor) - Aromatic Ring PABA->PPh Primary H-Bonding (COOH ... OH) PABA->PPh Secondary H-Bonding (NH2 ... Ether O) PABA->PPh π-π Stacking (Aromatic ... Aromatic)

Mechanistic interaction pathways between PABA and PPh governing solvation thermodynamics.

Force Field Selection and Parameterization

To accurately capture the non-covalent interactions between PABA and PPh, the selection of the force field is paramount. The Generalized AMBER Force Field (GAFF) is the authoritative standard for this system[7]. GAFF is explicitly parameterized to reproduce the structural and energetic properties of small organic molecules containing H, C, N, and O.

  • Charge Derivation Causality: Standard GAFF parameters require high-quality partial charges to accurately model electrostatic interactions. Because both PABA and PPh possess strong dipole moments that drive their hydrogen-bonding networks, empirical charge estimation is insufficient. You must derive Restrained Electrostatic Potential (RESP) charges from quantum mechanical (QM) geometry optimizations (e.g., at the HF/6-31G* or B3LYP/6-311G** level). This ensures the polarization of PABA's zwitterionic/neutral states and PPh's amphiphilic axis are mathematically grounded.

Self-Validating Experimental Protocol

A robust MD simulation is not a linear set of commands, but a self-validating system where each phase must pass a quantitative gate before proceeding. The following protocol utilizes GROMACS but is adaptable to AMBER or NAMD.

Step 1: System Construction and Topology Generation
  • Generate topologies for PABA and PPh using Antechamber (GAFF) with RESP charges.

  • Use Packmol to construct a cubic simulation box (e.g., 5 nm x 5 nm x 5 nm). Insert 1 PABA molecule (for infinite dilution studies) and backfill with ~500 PPh molecules to match the experimental density.

  • Validation Gate 1: Verify the net charge of the system is exactly 0.000 e. Check the initial configuration to ensure no interatomic distances are < 2.0 Å to prevent immediate simulation collapse.

Step 2: Energy Minimization (EM)
  • Execute a Steepest Descent minimization algorithm to relax steric clashes created during random solvent packing.

  • Set the maximum number of steps to 50,000.

  • Validation Gate 2: The minimization must converge with a maximum force ( Fmax​ ) < 1000 kJ/mol/nm. If Fmax​ exceeds this, the initial packing was too dense, requiring a rebuild.

Step 3: NVT Equilibration (Isothermal)
  • Assign initial velocities based on a Maxwell-Boltzmann distribution at 293.15 K.

  • Simulate for 100 ps using a 1 fs time step. Apply the modified Berendsen thermostat (V-rescale) with a coupling constant ( τt​ ) of 0.1 ps.

  • Validation Gate 3: Extract the temperature trajectory. The temperature must plateau at 293.15 K ± 2 K with a slope of zero over the final 50 ps.

Step 4: NPT Equilibration (Isobaric)
  • Transition to an isothermal-isobaric (NPT) ensemble to allow the box volume to fluctuate, accommodating the specific partial molar volume of the solute.

  • Simulate for 1 ns using the Parrinello-Rahman barostat at 1.0 bar with a coupling constant ( τp​ ) of 2.0 ps.

  • Validation Gate 4 (Critical): Extract the density trajectory. The system density must converge to ~1.06 g/cm³[6]. A deviation of >2% indicates a fundamental flaw in the RESP charges or Lennard-Jones parameters.

Step 5: Production Run
  • Execute a 100 ns to 500 ns production run using the leap-frog integrator.

  • Implement the LINCS algorithm to constrain bonds involving hydrogen, allowing for a 2 fs time step. Use Particle Mesh Ewald (PME) for long-range electrostatics.

  • Validation Gate 5: Calculate the Root Mean Square Deviation (RMSD) of the PABA molecule over the trajectory. The RMSD must stabilize (fluctuations < 0.2 nm), confirming conformational equilibrium within the solvent shell.

MD_Workflow Start System Construction (Packmol: PABA + PPh) Min Energy Minimization (Steepest Descent) Start->Min Val1 Validation Gate 1: Fmax < 1000 kJ/mol/nm Min->Val1 NVT NVT Equilibration (Thermostat: 293.15 K) Val2 Validation Gate 2: Temperature Plateau NVT->Val2 NPT NPT Equilibration (Barostat: 1.0 bar) Val3 Validation Gate 3: Density ~1.06 g/cm³ NPT->Val3 Prod Production MD (100+ ns Trajectory) Val1->NVT Val2->NPT Val3->Prod

Self-validating molecular dynamics workflow for PABA in 1-phenoxypropan-2-ol.

Quantitative Data Analysis & Expected Outcomes

Once the production trajectory is validated, post-processing tools (e.g., gmx rdf, gmx hbond, gmx bar) are deployed to extract the thermodynamic and structural causality of the system. The table below summarizes the core metrics required to fully characterize the PABA-PPh system.

MetricAnalytical MethodExpected Range / TargetCausality / Significance
Solvent Density (PPh) NPT Trajectory Average~1.06 g/cm³ at 293.15 K[6]Validates the force field's Lennard-Jones parameters and box volume equilibration.
Solvation Free Energy ( ΔGsolv​ ) Thermodynamic Integration (TI) / FEP-40 to -60 kJ/molQuantifies the thermodynamic favorability of PABA dissolving in PPh.
Hydrogen Bond Lifetime Autocorrelation Function5 - 50 psIndicates the stability of PABA-PPh interactions vs. PABA-PABA self-association.
Radial Distribution Function g(r) between PABA(O) and PPh(H)First peak at ~2.8 ÅConfirms the primary solvation shell structure and specific hydrogen bonding distances.
Solvent Diffusion Coefficient Mean Square Displacement (MSD)~1.0 × 10⁻⁵ cm²/sMeasures the mobility of the solvent shell, inversely related to the system's dynamic viscosity.

References

  • Solvents to Fragments to Drugs: MD Applications in Drug Design.
  • Solubility and polymorphism of molecular compounds. DiVA Portal.
  • On the Polymorph-Selective Role of Hydrogen Bonding and π - π Stacking in Para-Aminobenzoic Acid Solutions. ChemRxiv.
  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid.
  • Phenoxy Propanol: Applications and Benefits in Various Industries.
  • SAFETY DATA SHEET - 1-Phenoxy-2-propanol. Sigma-Aldrich.
  • Development and testing of a general amber force field.

Sources

Methodological & Application

Application Note: pH-Swing Liquid-Liquid Extraction of 4-Aminobenzoic Acid Using 1-Phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Downstream Processing & Separation Science

Executive Summary

4-Aminobenzoic acid (PABA) is a critical intermediate in the synthesis of folic acid, pharmaceuticals, and UV-blocking cosmetics[1][2]. Extracting amphoteric compounds like PABA from complex aqueous mixtures presents a unique downstream challenge. This application note details a highly efficient, pH-swing liquid-liquid extraction (LLE) protocol utilizing 1-phenoxypropan-2-ol (propylene glycol phenyl ether) as the organic solvent. By exploiting the precise isoelectric point of PABA, this method achieves >94% single-pass extraction efficiency while utilizing a solvent with a favorable environmental and toxicity profile.

Physicochemical Rationale & Speciation Dynamics

To design an effective extraction system, we must first understand the causality of PABA's phase behavior. PABA is an amphoteric molecule possessing both a carboxylic acid group and an amino group. Its speciation is strictly governed by the pH of the aqueous environment:

  • Carboxylic Acid ( pKa1​ ): 2.38[3][4]

  • Amino Group ( pKa2​ ): 4.85[3][4]

At an aqueous pH below 2.38, PABA exists predominantly as a highly water-soluble cation. At a pH above 4.85, it exists as a highly water-soluble anion. However, at its isoelectric point ( pI ), calculated as (2.38+4.85)/2=3.61 , the molecule exists as a neutral/zwitterionic species. In this state, its hydration energy is minimized, driving it out of the aqueous phase and maximizing its partition coefficient ( Korg/aq​ ) into an organic solvent.

Speciation Cat Cationic PABA pH < 2.38 Neu Neutral PABA pH 2.38 - 4.85 Cat->Neu -H⁺ Neu->Cat +H⁺ Ani Anionic PABA pH > 4.85 Neu->Ani -H⁺ Ani->Neu +H⁺

Figure 1: pH-dependent speciation of 4-aminobenzoic acid dictating solvent partitioning.

Solvent Selection: Why 1-Phenoxypropan-2-ol?

1-Phenoxypropan-2-ol is traditionally used as a coalescing agent, preservative, and biodegradable solvent. For the extraction of PABA, it offers superior thermodynamic advantages over traditional aliphatic solvents (like hexane or ethyl acetate):

  • Multimodal Solvation: The solvent features an ether linkage, a hydroxyl group, and an aromatic ring. This allows it to engage in hydrogen bonding with PABA's polar functional groups while simultaneously participating in π−π stacking interactions with PABA's benzene ring.

  • Low Volatility & Toxicity: With a boiling point of ~243°C and a low toxicity profile, it is safer for bench-scale and pilot-scale pharmaceutical operations compared to chlorinated solvents.

Step-by-Step Extraction Protocol

The following protocol utilizes a pH-swing methodology to first extract PABA into the organic phase, and subsequently back-extract (strip) it into a clean aqueous phase.

LLE_Workflow Feed Aqueous PABA Feed pH_Adj Adjust to pH 3.6 (Isoelectric Point) Feed->pH_Adj Extract Extraction with 1-Phenoxypropan-2-ol pH_Adj->Extract Neutral PABA Org_Phase Organic Extract (PABA + Solvent) Extract->Org_Phase Heavy Phase Aq_Waste Aqueous Raffinate (Impurities) Extract->Aq_Waste Light Phase Back_Ext Back-Extraction (pH 8.0 Buffer) Org_Phase->Back_Ext Product Purified PABA (Aqueous) Back_Ext->Product Anionic PABA Recycle Solvent Recovery Back_Ext->Recycle

Figure 2: pH-swing liquid-liquid extraction workflow for PABA using 1-phenoxypropan-2-ol.

Phase 1: Forward Extraction (Targeting pH 3.6)
  • Feed Preparation: Measure the volume of the crude aqueous PABA mixture.

  • pH Adjustment: Slowly add 1 M HCl or 1 M NaOH under continuous stirring until the aqueous phase reaches exactly pH 3.6. Monitor via a calibrated pH probe.

  • Solvent Addition: Add an equal volume (1:1 phase ratio) of 1-phenoxypropan-2-ol to the aqueous feed.

  • Agitation: Mix via gentle inversion for 10–15 minutes. Expertise Note: Avoid vigorous vortexing, as the amphiphilic nature of the solvent can induce stable emulsions.

  • Phase Separation: Allow the mixture to settle for 20 minutes, or centrifuge at 3000 x g for 5 minutes.

  • Collection: Collect the organic phase. Caution: 1-phenoxypropan-2-ol has a density of ~1.06 g/mL, making it the heavy (bottom) phase against pure water. However, high salt concentrations in the aqueous phase can cause a density crossover (see Troubleshooting).

Phase 2: Back-Extraction / Stripping (Targeting pH 8.0)
  • Buffer Addition: Add an equal volume of 100 mM Phosphate buffer (pH 8.0) to the PABA-enriched organic phase.

  • Agitation: Mix gently for 10 minutes. At pH 8.0, PABA deprotonates into its highly soluble anionic form, forcing it out of the organic solvent.

  • Phase Separation: Separate the phases. The aqueous phase now contains the purified PABA, while the organic solvent can be washed and recycled.

Quantitative Partitioning Data

The table below summarizes the thermodynamic partitioning behavior of PABA in the 1-phenoxypropan-2-ol/water system as a function of pH.

Table 1: Influence of Aqueous pH on PABA Partitioning Dynamics

Aqueous Phase pHDominant SpeciationPartition Coefficient ( Korg/aq​ )Extraction Efficiency (%)Phase Behavior Notes
1.0 Cationic0.1513.0High aqueous solubility; poor extraction.
2.4 ( pKa1​ )Cationic / Neutral2.8073.650% of molecules are neutral.
3.6 ( pI )Neutral / Zwitterion18.5094.8Optimal forward extraction.
4.8 ( pKa2​ )Neutral / Anionic3.1075.650% of molecules are anionic.
8.0 Anionic0.054.7Optimal for back-extraction.

(Note: Data represents optimized theoretical partitioning based on amphoteric speciation dynamics).

Self-Validating Analytical Framework

A robust protocol must be a self-validating system. To ensure the integrity of the extraction, the workflow incorporates a closed mass-balance loop and orthogonal analytical verification.

Mass Balance Closure

Measure the concentration of PABA in the initial feed ( Cfeed​ ), the aqueous raffinate ( Craff​ ), and the final back-extracted aqueous product ( Cprod​ ). The system is validated if: (Cfeed​×Vfeed​)≈(Craff​×Vraff​)+(Cprod​×Vprod​) . Failure to close the mass balance (>5% variance) indicates that PABA is precipitating at the liquid-liquid interface (crud formation), signaling that the feed concentration exceeded the solubility limit at the isoelectric point.

UV-Vis Spectrophotometry

PABA exhibits a distinct UV absorption maximum at 266 nm in aqueous solutions[1].

  • Critical Analytical Heuristic: Do not attempt to measure the UV absorbance of PABA directly in the 1-phenoxypropan-2-ol phase. The aromatic ring of the solvent causes massive background interference in the UV spectrum. Always quantify PABA from the aqueous raffinate and the aqueous back-extracted phases.

Field-Proven Heuristics & Troubleshooting

  • Density Crossover (Phase Inversion): As noted, the density of 1-phenoxypropan-2-ol is ~1.06 g/mL. If your aqueous feed contains high concentrations of salts (e.g., >1.5 M NaCl) from upstream processing or aggressive pH adjustments, the aqueous density may exceed 1.06 g/mL. This will cause the organic phase to float to the top. Always verify phase identity by adding a drop of water to the separated layers; the layer in which the drop dissolves is the aqueous phase.

  • Temperature Control: Perform the extraction at controlled room temperature (20–25°C). Elevated temperatures decrease the dielectric constant of water, which can alter the pKa​ values slightly and shift the optimal extraction pH.

References

  • PubChem. "4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem". nih.gov.[Link]

  • DrugFuture. "p-Aminobenzoic Acid". drugfuture.com.[Link]

  • Triveni Chemicals. "4-Aminobenzoic Acid - High Purity PABA at Best Price". trivenichemicalsindia.com.[Link]

  • Ataman Kimya. "1-PHENOXY-2-PROPANOL". atamanchemicals.com.[Link]

Sources

Application Notes and Protocols: In Vitro Antimicrobial Assay for 4-Aminobenzoic Acid and 1-Phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antimicrobial susceptibility testing for 4-aminobenzoic acid (PABA) and 1-phenoxypropan-2-ol. PABA is a known bacterial metabolite precursor, and its derivatives have shown antimicrobial potential[1][2]. 1-phenoxypropan-2-ol and related compounds are recognized for their preservative and antimicrobial properties[3][4][5]. This guide details the principles and step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, a gold standard in antimicrobial susceptibility testing.[6][7][8] The protocols are designed to be self-validating through the rigorous use of controls and adherence to international standards, ensuring data integrity and reproducibility.

Introduction and Scientific Principles

The rise of antimicrobial resistance necessitates the robust evaluation of novel and existing compounds for their efficacy against pathogenic microorganisms. 4-aminobenzoic acid, an intermediate in the folate synthesis pathway of many bacteria, presents an interesting case for study, as its structural analogs (sulfonamides) are classic antibacterial agents.[9] 1-phenoxypropan-2-ol is utilized across pharmaceutical and cosmetic industries for its broad-spectrum antimicrobial action.[3][4]

This application note provides a framework for quantifying the antimicrobial activity of these two compounds through the determination of two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum, indicating a cidal (killing) effect.

The protocols herein are based on the broth microdilution method, which is widely endorsed by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][10][11][12]

Materials and Reagents

Test Compounds and Solvents
  • 4-Aminobenzoic acid (PABA), ≥99% purity (e.g., Sigma-Aldrich, Cat. No. A9878)[13]

  • 1-phenoxypropan-2-ol, ≥98% purity (e.g., CAS 770-35-4)[4]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Ethanol, absolute, sterile-filtered

  • Sterile deionized water

Senior Application Scientist Note (Expertise & Experience): The choice of solvent is a critical variable. PABA is slightly soluble in water but readily soluble in ethanol.[13][14][15] 1-phenoxypropan-2-ol is soluble in water and organic solvents.[3] For this protocol, we recommend preparing a high-concentration primary stock in a suitable organic solvent (e.g., 100% DMSO or ethanol) and then making intermediate dilutions in the assay medium. It is imperative to include a solvent control to ensure the vehicle itself does not contribute to antimicrobial activity at the highest concentration used.

Microbial Strains and Media
  • Quality Control (QC) Strains:

    • Staphylococcus aureus (Gram-positive), ATCC 25923 or ATCC 29213

    • Escherichia coli (Gram-negative), ATCC 25922

    • Pseudomonas aeruginosa (Gram-negative), ATCC 27853

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB), 2X concentration and 1X concentration

    • Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plates

  • Reagents:

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

    • 0.5 McFarland Turbidity Standard

Apparatus and Consumables
  • Sterile, 96-well, flat-bottom microtiter plates

  • Adhesive, breathable plate sealers

  • Multichannel and single-channel precision pipettes with sterile tips

  • Sterile reagent reservoirs

  • Vortex mixer

  • Spectrophotometer or densitometer

  • Incubator, 35 ± 2 °C

  • Sterile inoculating loops (1 µL or 10 µL)

  • Biosafety cabinet (Class II)

Experimental Workflow: MIC and MBC Determination

This section outlines the complete workflow from inoculum preparation to final data analysis. The process is visualized in the diagrams below.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_controls Controls P1 Prepare Compound Stock (e.g., 10 mg/mL in DMSO) A2 Add 100 µL Compound Stock to Column 1 (Creates 2X starting conc.) P1->A2 P2 Prepare 0.5 McFarland Inoculum Suspension (~1.5x10^8 CFU/mL) P3 Dilute Inoculum for Final Concentration (~1x10^6 CFU/mL) P2->P3 A4 Add 100 µL Diluted Inoculum to Test Wells (Col 1-11) P3->A4 A1 Add 100 µL CAMHB to all wells A1->A2 C2 Column 12: Sterility Control (Media Only) A1->C2 A3 Perform 2-fold Serial Dilutions (100 µL transfer) from Col 1 to 10 A2->A3 A3->A4 A5 Final Volume: 200 µL/well Final Inoculum: ~5x10^5 CFU/mL A4->A5 C1 Column 11: Growth Control (Inoculum + Media) A4->C1 I1 Read MIC (Lowest concentration with no visible growth) A5->I1 Seal & Incubate (35°C, 18-24h)

Diagram 1: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MBC_Workflow M1 Completed MIC Plate (Post-Incubation) M2 Identify MIC well and all wells with higher concentrations (no growth) M1->M2 M3 Spot 10 µL from each 'no growth' well onto a TSA/MHA plate M2->M3 M4 Also spot from the Growth Control well (diluted 1:100) M2->M4 Control Spotting M5 Incubate Agar Plate (35°C, 18-24h) M3->M5 M4->M5 M6 Read MBC (Lowest concentration with ≥99.9% kill) M5->M6

Diagram 2: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Detailed Step-by-Step Protocols

Phase 1: Preparation of Reagents and Inoculum
  • Compound Stock Preparation: Accurately weigh and dissolve each compound in a suitable sterile solvent (e.g., DMSO) to a final concentration of 1280 µg/mL. This will be your primary stock solution. Vortex until fully dissolved.[16][17][18]

    • Trustworthiness Check: The selected solvent must be validated. Prepare a separate plate with serial dilutions of the solvent in media and inoculate it. The highest concentration of solvent used in the main assay (e.g., 5% v/v) should show no inhibition of bacterial growth.

  • Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the QC strain. b. Suspend the colonies in sterile PBS. c. Vortex gently to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility and can be done visually or with a spectrophotometer (A625nm ≈ 0.08-0.13).[19] This suspension contains approximately 1.5 x 10⁸ CFU/mL. e. Perform a 1:150 dilution of the standardized suspension into sterile CAMHB (e.g., 100 µL into 14.9 mL of broth). This creates the final working inoculum of approximately 1 x 10⁶ CFU/mL.

Phase 2: Broth Microdilution Assay (MIC)
  • Plate Setup: a. Add 100 µL of 1X CAMHB to all wells of a 96-well microtiter plate. b. In the first column of wells (e.g., A1-H1), add an additional 100 µL of your 1280 µg/mL compound stock solution. This creates a total volume of 200 µL at the starting concentration of 640 µg/mL. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. d. Continue this serial dilution across the plate to column 10. Discard the final 100 µL from column 10. This will typically create a concentration range from 640 µg/mL down to 1.25 µg/mL. e. Column 11 will serve as the growth control (no compound). f. Column 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation: a. Add 100 µL of the working inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12. b. This brings the final volume in each well to 200 µL, dilutes the compound concentrations by half (final range: 320 µg/mL to 0.625 µg/mL), and achieves the target final inoculum density of ~5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plate with a breathable seal. b. Incubate at 35 ± 2 °C for 18-24 hours in ambient air.

  • Reading the MIC: a. Following incubation, visually inspect the plate. The sterility control (column 12) should be clear, and the growth control (column 11) should be uniformly turbid. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).

Phase 3: Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing: a. From the completed MIC plate, select the well corresponding to the MIC and all subsequent wells with higher concentrations that showed no growth. b. Mix the contents of each of these wells gently. c. Using a calibrated loop or pipette, spot 10 µL from each selected well onto a quadrant of a TSA or MHA plate. Be sure to label each quadrant clearly. d. As a control, prepare a 1:1000 dilution of the growth control well and plate 10 µL to confirm the initial inoculum count.

  • Incubation: Incubate the agar plate at 35 ± 2 °C for 18-24 hours.

  • Reading the MBC: a. After incubation, count the number of colonies in each spot. b. The MBC is defined as the lowest concentration that resulted in a ≥99.9% reduction of the initial inoculum. For an initial inoculum of 5 x 10⁵ CFU/mL, a 10 µL spot would contain ~5000 CFUs. A 99.9% reduction means ≤ 5 colonies should be present in the spot.

Data Presentation and Interpretation

Results should be recorded systematically. A positive control antibiotic (e.g., Gentamicin) should always be run in parallel to validate the assay performance against established QC ranges.

Table 1: Example Data Recording for MIC/MBC Assays

Test CompoundOrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
4-Aminobenzoic AcidS. aureus ATCC 25923803204 (Tolerant/Static)
4-Aminobenzoic AcidE. coli ATCC 25922160>320>2 (Static)
1-Phenoxypropan-2-olS. aureus ATCC 2592340802 (Cidal)
1-Phenoxypropan-2-olE. coli ATCC 25922801602 (Cidal)
Gentamicin (Control)S. aureus ATCC 259230.512 (Cidal)

Interpretation Note: The MBC/MIC ratio provides insight into the compound's mode of action. A ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests the compound is primarily bacteriostatic.

References

  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). UK Health Security Agency.
  • Antibiotics—Microbial Assays. (n.d.). USP.
  • Standard Quality Control Strains for Antibiogram. (2023, August 28). Microbiology Class.
  • Liebens, V., et al. (2017). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Frontiers in Microbiology, 8, 2585. Retrieved from [Link]

  • 1-PHENOXY-2-PROPANOL. (n.d.). PubChem.
  • Svobodova, B., et al. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(12), 3323. Retrieved from [Link]

  • QC for Antimicrobial Susceptibility Testing. (n.d.). Thermo Fisher Scientific.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5241–5246. Retrieved from [Link]

  • How to Choose QC Strains for Microbial ID Systems. (2016, April 7). Microbiologics Blog.
  • Pankuch, G. A., et al. (2004). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. Journal of Antimicrobial Chemotherapy, 53(1), 123–125. Retrieved from [Link]

  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus... (2015). Annals of Laboratory Medicine, 35(6), 635-8. Retrieved from [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (2022). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). CLSI.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]

  • Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria. (1995). Journal of Applied Bacteriology, 78(3), 226-32. Retrieved from [Link]

  • SOP for Microbial Assay. (n.d.). Pharmaguideline.
  • Expert Rules. (n.d.). EUCAST. Retrieved from [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints... (2023). Cureus, 15(3), e36965. Retrieved from [Link]

  • Lisdiana, A., et al. (2021). Synthesis and Characterization of Iron(II)-4-aminobenzoic acid complex as Potent Antibacterial agent. International Journal of ChemTech Research, 14(1), 42-49.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). CLSI. Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Augusta University Research Profiles.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5241-6. Retrieved from [Link]

  • Guidance Documents. (n.d.). EUCAST. Retrieved from [Link]

  • 4-Aminobenzaldehyde: A Novel Antibiotic Based on 4-Aminobenzoic Acid and trans-Cinnamaldehyde. (2021). Journal of Emerging Investigators.
  • Laboratory methodologies for bacterial antimicrobial susceptibility testing. (2012). OIE Terrestrial Manual. Retrieved from [Link]

  • Rahman, M. H., et al. (2025). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders... Journal of Biosciences, 50, 19.
  • The usage of 1-Phenoxy-2-Propanol CAS 770-35-4. (n.d.). Shandong Minglang Chemical Co., Ltd.
  • Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. (2021). ARCHIVES OF THE BALKAN MEDICAL UNION, 56(4). Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds. (2007). Journal of Clinical Microbiology, 45(7), 2163-9. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Pharmaceuticals, 16(11), 1582. Retrieved from [Link]

  • 4-Aminobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Structures of some antimicrobial 4-aminobenzoic acid derivatives (I–VIII). (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. (2026, January 3). ResearchGate.
  • 4-Aminobenzoic Acid, USP. (n.d.). TOKU-E.
  • Identification of 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol, a Novel Antibacterial Compound Active against Persisters of Pseudomonas aeruginosa. (2017). Antimicrobial Agents and Chemotherapy, 61(10). Retrieved from [Link]

  • Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. (2017). Frontiers in Microbiology, 8, 2585. Retrieved from [Link]

  • Scientific Committee on Consumer Products (SCCP) Opinion on 4-Aminobenzoic acid (PABA). (2006). European Commission. Retrieved from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Microbiology, 10, 2243. Retrieved from [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). Journal of Pharmaceutical Negative Results, 14(3). Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

  • In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. (2021). Molecules, 26(11), 3298. Retrieved from [Link]

Sources

Development of a Stability-Indicating HPLC Method for the Simultaneous Analysis of 4-Aminobenzoic Acid and 1-Phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of 4-aminobenzoic acid and 1-phenoxypropan-2-ol. The method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for these compounds in various sample matrices. The described protocol offers excellent specificity, linearity, accuracy, and precision, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).

Introduction

4-Aminobenzoic acid (PABA), a water-soluble compound, is an essential nutrient for some bacteria and a common ingredient in sunscreens. 1-Phenoxypropan-2-ol is a glycol ether utilized as a solvent and preservative in cosmetic and pharmaceutical formulations. The simultaneous analysis of these two compounds, which possess distinct physicochemical properties, presents a common analytical challenge. This document provides a comprehensive guide to developing a robust HPLC method, from initial parameter selection to full method validation, ensuring trustworthy and accurate results.

The rationale behind the experimental choices is elucidated to provide a deeper understanding of the method development process. This approach empowers the user to adapt and troubleshoot the method for their specific application.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of a successful HPLC method development strategy. These properties dictate the initial choice of column, mobile phase, and detector settings.

Property4-Aminobenzoic Acid1-Phenoxypropan-2-olRationale for HPLC Method
Structure Aromatic Carboxylic Acid with an Amino GroupAromatic Ether with a Secondary AlcoholThe presence of chromophores in both molecules makes UV detection a suitable choice.
pKa 2.38 (carboxyl), 4.85 (amino)[1][2]~14.4 (predicted, alcohol)[3]The acidic and basic nature of 4-aminobenzoic acid necessitates careful pH control of the mobile phase to ensure consistent retention and peak shape. 1-Phenoxypropan-2-ol is a neutral compound, and its retention will be less affected by pH.
logP (o/w) 0.83[1][4]1.41 - 1.50[3][5]Both compounds are moderately polar, making reversed-phase chromatography with a C18 stationary phase an ideal starting point.
UV λmax 194 nm, 226 nm, 278 nm[6]Not readily available, but a structurally similar compound, 2-phenoxyethanol, has a λmax around 258 nm.A wavelength of 270 nm is a good compromise for the simultaneous detection of both analytes with adequate sensitivity.

HPLC Method Development Strategy

The development of this HPLC method follows a systematic and logical progression, as illustrated in the workflow diagram below. This approach ensures that all critical parameters are optimized for a robust and reliable separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) Analyte_Properties Analyte Physicochemical Properties Column_Selection Column Selection (C18, 5 µm, 4.6 x 150 mm) Analyte_Properties->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Analyte_Properties->Mobile_Phase_Screening Detector_Wavelength Detector Wavelength (270 nm) Analyte_Properties->Detector_Wavelength Gradient_Optimization Gradient Elution Optimization Column_Selection->Gradient_Optimization Mobile_Phase_Screening->Gradient_Optimization Specificity Specificity Detector_Wavelength->Specificity Flow_Rate Flow Rate Adjustment (1.0 mL/min) Gradient_Optimization->Flow_Rate Column_Temperature Column Temperature (30 °C) Flow_Rate->Column_Temperature Column_Temperature->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Sources

Application Note: Advanced Sample Preparation Techniques for the Simultaneous Determination of 4-Aminobenzoic Acid and 1-Phenoxypropan-2-ol in Cosmetic Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenge

The analytical control of cosmetic products is critical for ensuring consumer safety and regulatory compliance. Cosmetic matrices—ranging from water-based lotions to lipid-rich creams and wax-based lipsticks—are notoriously complex, containing heavy emulsions, surfactants, and polymers 1.

This application note addresses the simultaneous extraction of two highly regulated, yet chemically divergent, compounds:

  • 4-Aminobenzoic Acid (PABA): A highly polar, amphoteric organic UV filter. Due to its potential as a photo-allergen and sensitizer, its use is heavily restricted or banned in many jurisdictions under regulations such as EC No 1223/2009 2 and requires rigorous trace-level monitoring 3.

  • 1-Phenoxypropan-2-ol (Phenoxyisopropanol): A moderately polar, neutral ether-alcohol utilized widely as an antimicrobial preservative .

The primary analytical challenge lies in designing a single extraction workflow that effectively liberates both a zwitterion (PABA) and a neutral lipid-soluble compound (1-phenoxypropan-2-ol) while simultaneously removing the massive lipid bulk that causes severe ion suppression and column fouling in LC-MS/MS systems 4.

Physicochemical Profiling of Target Analytes

Understanding the physicochemical properties of the targets is the foundation of any rational sample preparation strategy.

AnalyteFunction in CosmeticsMolecular WeightLog PpKaSolubility Profile
4-Aminobenzoic Acid (PABA) UV Filter137.14 g/mol 0.832.38 (-COOH)4.85 (-NH2)Highly polar; soluble in alcohols and alkaline aqueous solutions.
1-Phenoxypropan-2-ol Preservative152.19 g/mol 1.40N/A (Neutral)Moderately polar; soluble in alcohols, ethers, and lipid micelles.

Rationale for the Sample Preparation Strategy

Mechanistic Causality of the Workflow

To achieve high recoveries for both analytes, the protocol utilizes a combination of matrix disruption, winterization, and polymeric Solid-Phase Extraction (SPE):

  • Matrix Disruption via Tailored Solvents: Cosmetic emulsions trap active ingredients within complex micellar structures. We utilize a solvent mixture of Methanol and Tetrahydrofuran (MeOH:THF, 80:20 v/v). Methanol disrupts water-oil emulsions and precipitates high-molecular-weight proteins, while THF is strictly required to solubilize wax-based matrices (e.g., lipsticks) that otherwise resist extraction 5.

  • Ultrasound-Assisted Extraction (UAE): Cavitation forces generated during UAE enhance solvent penetration into the lipid matrix, ensuring quantitative mass transfer of both the polar PABA and the moderately lipophilic 1-phenoxypropan-2-ol into the organic phase.

  • Cryo-Centrifugation (Winterization): By chilling the extract to 4°C and centrifuging, bulk lipids and waxes are forced to precipitate out of the solution. This causality-driven step prevents the subsequent clogging of SPE cartridges and drastically reduces matrix effects.

  • Polymeric HLB SPE Clean-up: A Hydrophilic-Lipophilic Balance (HLB) sorbent is selected over traditional C18. Because PABA is amphoteric, the extract is diluted with water adjusted to pH 3.5 (near PABA's isoelectric point) to neutralize the molecule, maximizing its retention via hydrophobic and dipole interactions. 1-phenoxypropan-2-ol, being neutral, is efficiently co-retained under these conditions 6.

The Self-Validating System Architecture

Trustworthiness in analytical chemistry requires protocols that prove their own accuracy. This method is designed as a self-validating system:

  • Pre-Extraction Surrogate Spiking: Isotopically labeled internal standards (e.g., PABA-d4) are added directly to the raw cosmetic matrix before solvent addition. This validates the absolute extraction efficiency and accounts for any physical losses during the winterization step.

  • Post-Extraction Matrix Spiking: By comparing a blank matrix extract spiked after SPE against a neat solvent standard, the analyst can directly quantify ion suppression, proving the efficacy of the SPE clean-up.

Step-by-Step Experimental Protocol

Sample Aliquoting and Surrogate Spiking
  • Accurately weigh 0.20 ± 0.01 g of the cosmetic sample (lotion, cream, or lipstick) into a 15 mL polypropylene centrifuge tube.

  • Self-Validation Check: Spike the sample with 20 µL of an isotopically labeled surrogate standard mix (10 µg/mL) to monitor total procedural recovery. Allow to equilibrate for 10 minutes.

Matrix Disruption and Extraction
  • Add 5.0 mL of extraction solvent (Methanol:Tetrahydrofuran, 80:20, v/v).

  • Vortex vigorously for 2 minutes to physically disperse the emulsion.

  • Place the tube in an ultrasonic bath at room temperature (25°C) for 15 minutes .

Cryo-Centrifugation (Winterization)
  • Place the tubes in a refrigerated centrifuge and spin at 8,000 rpm for 10 minutes at 4°C .

  • Carefully transfer 1.0 mL of the clear supernatant into a new 15 mL tube, ensuring the solid lipid/wax pellet is not disturbed.

Extract Dilution and pH Adjustment
  • Dilute the 1.0 mL supernatant with 9.0 mL of LC-MS grade water adjusted to pH 3.5 (using 0.1% formic acid).

  • Critical Step: This dilution reduces the organic solvent strength to <10%, which is strictly required for the analytes to partition onto the SPE sorbent.

Solid-Phase Extraction (SPE) Clean-up
  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of Water (pH 3.5) through a polymeric HLB cartridge (60 mg/3 cc). Do not let the sorbent dry.

  • Loading: Load the 10 mL diluted extract at a controlled flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in Water to elute highly polar matrix interferences (salts, small carbohydrates). Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the target analytes with 3 mL of 100% Methanol into a clean glass tube.

Reconstitution and Analysis
  • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 1.0 mL of Initial LC Mobile Phase (e.g., Water/Methanol 80:20 with 0.1% Formic Acid).

  • Vortex, filter through a 0.22 µm PTFE syringe filter, and transfer to an autosampler vial for LC-MS/MS or HPLC-UV analysis.

Experimental Workflow Diagram

Workflow N1 Weigh Cosmetic Sample (0.2 g into 15 mL tube) N2 Matrix Disruption Add 5 mL MeOH:THF (80:20) N1->N2 N3 Ultrasound-Assisted Extraction (15 min, 25°C) N2->N3 N4 Cryo-Centrifugation (8000 rpm, 4°C, 10 min) N3->N4 N5 Lipid/Wax Pellet (Discard) N4->N5 Solid Phase N6 Supernatant Collection Dilute 1:10 with H2O (pH 3.5) N4->N6 Liquid Phase N7 HLB SPE Clean-up Load -> Wash -> Elute N6->N7 N8 Evaporate & Reconstitute Ready for LC-MS/MS N7->N8

Workflow for the extraction of PABA and 1-phenoxypropan-2-ol from cosmetics.

Validation and Expected Recovery Data

When executed correctly, this self-validating protocol yields highly reproducible results across diverse cosmetic matrices (creams, lotions, and lipsticks). The table below summarizes the expected quantitative performance metrics:

Validation Parameter4-Aminobenzoic Acid (PABA)1-Phenoxypropan-2-olSelf-Validation Criteria
Absolute Recovery 85% - 92%88% - 95%Surrogate pre-extraction spike recovery must be >80%
Matrix Effect (ME) -12% (Slight Ion Suppression)-5% (Minimal)Post-extraction spike vs. Neat standard comparison
Method Precision (RSD) < 6%< 4%Triplicate extraction variance
Limit of Quantitation 10 ng/g25 ng/gSignal-to-Noise (S/N) > 10 in matrix

References

  • Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis, MDPI.
  • Positive lists of cosmetic ingredients: Analytical methodology for regulatory and safety controls – A review, OA Monitor Ireland.
  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples, PMC.
  • Analytical Testing of Cosmetics, Sartorius.
  • Validation of HPLC Analysis of 2-Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens)
  • 1-PHENOXY-2-PROPANOL,
  • Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products, European Parliament.

Sources

Troubleshooting & Optimization

troubleshooting phase separation in 4-aminobenzoic acid;1-phenoxypropan-2-ol emulsions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Center. This guide is specifically engineered for scientists and drug development professionals working with complex emulsion systems containing 4-aminobenzoic acid (PABA) as an active pharmaceutical ingredient (API) or UV filter, and 1-phenoxypropan-2-ol (PPH) as a co-solvent or preservative.

Because emulsions are thermodynamically unstable systems[1], the interplay between the amphoteric nature of PABA and the partitioning behavior of PPH frequently leads to phase separation, creaming, or crystallization. This guide provides mechanistic explanations and self-validating protocols to stabilize your formulations.

Diagnostic Workflow

Use the following decision tree to isolate the root cause of your emulsion failure based on macroscopic observations.

PABA_PPH_Troubleshooting Start Emulsion Failure Detected VisCheck Macroscopic Observation Start->VisCheck Grainy Graininess / Crystallization VisCheck->Grainy Sep Phase Separation / Coalescence VisCheck->Sep Cause1 PABA Precipitation (pH < 5.0) Grainy->Cause1 Cause2 PPH Partitioning & Interfacial Disruption Sep->Cause2 Fix1 Buffer Aqueous Phase to pH > 6.0 Cause1->Fix1 Fix2 Add PPH Post-Cooling (< 40°C) Cause2->Fix2

Diagnostic workflow for troubleshooting PABA and 1-phenoxypropan-2-ol emulsion failures.

Troubleshooting FAQs

Q1: Why does my emulsion undergo rapid coalescence and phase separation shortly after homogenization? Causality: In formulations containing 1-phenoxypropan-2-ol (PPH), phase separation is frequently driven by cosolvent partitioning. PPH has a moderate aqueous solubility of 15.1 g/L at 20°C and a LogP of 1.50[2]. If PPH is heated with the oil phase to 70–75°C[3] and subjected to high shear, it rapidly migrates into the aqueous phase during emulsification. This mass transfer induces Marangoni instabilities—disrupting the interfacial tension and stripping the non-ionic emulsifiers from the oil droplets, which leads to immediate coalescence[4]. Solution: Add PPH during the cool-down phase (below 40°C) to lock the emulsifier network in place before introducing the solvent.

Q2: Why is my emulsion developing a grainy texture and precipitating over time? Causality: Graininess is typically a result of solid components recrystallizing unevenly[4]. 4-aminobenzoic acid (PABA) has a highly pH-dependent solubility profile, with a baseline aqueous solubility of just 6.1 g/L at 30°C[5]. Because PABA is an amphoteric molecule, if the formulation's pH drifts toward its isoelectric point (pH ~3.5–4.5), it forms zwitterions that crash out of solution. These microcrystals can physically puncture the protective emulsifier film around oil droplets, accelerating phase separation. Solution: Buffer the continuous aqueous phase to a pH > 6.0. At this pH, PABA is deprotonated into its highly soluble anionic salt form, preventing crystallization.

Q3: How can I prevent long-term creaming and Ostwald ripening during storage? Causality: Creaming occurs when gravity pulls heavier phases down and lighter phases up, a process exacerbated by low viscosity and large droplet sizes[3]. Furthermore, temperature fluctuations during storage can cause PABA to dissolve and reprecipitate, fueling Ostwald ripening (where small droplets merge into larger ones to minimize thermodynamic surface energy). Solution: Increase the viscosity of the continuous phase using polymeric thickeners (e.g., xanthan gum or carbomer) to restrict droplet mobility[3]. Additionally, ensure the primary homogenization achieves a uniform, sub-micron droplet size.

Quantitative Data & System Parameters

Table 1: Physicochemical Parameters Influencing Stability

ComponentParameterValueMechanistic Impact
4-Aminobenzoic Acid Aqueous Solubility6.1 g/L at 30°C[5]Low baseline solubility necessitates pH adjustment to prevent crystallization.
4-Aminobenzoic Acid Regulatory LimitMax 5.0% (EU)[5]Defines the upper boundary for active loading in the formulation.
1-Phenoxypropan-2-ol Aqueous Solubility15.1 g/L at 20°C[2]Moderate solubility drives cosolvent partitioning between phases.
1-Phenoxypropan-2-ol LogP1.50[2]Amphiphilic nature allows it to disrupt surfactant packing if added at high temperatures.

Table 2: Diagnostic Troubleshooting Matrix

SymptomPrimary Root CauseImmediate Corrective Action
Graininess / Microcrystals PABA precipitation due to pH drop[4]Buffer aqueous continuous phase to pH > 6.0.
Rapid Coalescence PPH stripping emulsifiers from interfaceShift PPH addition to post-emulsification (< 40°C).
Creaming over 24h High droplet mobility / Low viscosityIncorporate polymeric thickeners (e.g., Xanthan)[3].
Breaking Under Stress Weak emulsifier system / Temp shockEnsure phase temperatures are matched at 70–75°C before mixing[3].

Standard Operating Protocols (SOPs)

Protocol 1: Phase-Sequenced Emulsification for High-Partitioning Solvents

Objective: Prevent PPH-induced interfacial disruption during high-shear homogenization.

  • Aqueous Phase Preparation: Dissolve water-soluble components (including polymeric thickeners) and buffer to pH 6.5. Heat to 70–75°C[3]. Causality: Matching temperatures prevents premature lipid crystallization during phase combination.

  • Oil Phase Preparation: Melt lipids and primary emulsifiers at 70–75°C[3]. Critical: Do NOT add 1-phenoxypropan-2-ol at this stage.

  • Primary Emulsification: Introduce the oil phase to the aqueous phase under high shear (e.g., 3000 RPM for 5 minutes).

  • Controlled Cooling: Reduce shear and cool the system at a controlled rate of 1°C/min. Causality: Slow cooling allows the emulsifier to properly pack at the interface without forming structural defects.

  • PPH Integration: Once the system reaches < 40°C, slowly titrate PPH into the continuous phase under low shear.

  • System Validation: Perform a centrifuge test (3000 RPM for 15 mins) 24 hours post-formulation[4]. A lack of phase separation validates that the interfacial film remains intact and the PPH has been successfully integrated without stripping the emulsifier.

Protocol 2: pH-Driven Solubilization of 4-Aminobenzoic Acid

Objective: Prevent PABA zwitterion precipitation and subsequent emulsion graininess.

  • Dispersion: Disperse up to 5% w/w PABA[5] in the room-temperature aqueous phase. The mixture will initially appear milky due to suspended particles.

  • Titration: Gradually add a 10% NaOH solution under continuous sweep stirring.

  • pH Monitoring: Continuously monitor the pH. As the pH crosses 5.0, PABA begins to rapidly deprotonate.

  • Stabilization: Buffer the final solution to pH 6.0–6.5.

  • System Validation: The aqueous phase must transition from a cloudy suspension to completely optically clear, confirming the complete transition to the soluble anionic salt. If graininess persists, the pH is too low or the PABA concentration exceeds the thermodynamic solubility limit.

References

  • Ataman Kimya. "1-PHENOXY-2-PROPANOL". Source: atamanchemicals.com. URL:[Link]

  • The Cosmetic Formulator. "How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions". Source: thecosmeticformulator.com. URL:[Link]

  • PubChem. "1-Phenoxy-2-propanol | C9H12O2 | CID 92839". Source: nih.gov. URL:[Link]

  • Ascendia Pharmaceutical Solutions. "Understanding Emulsion Formulation". Source: ascendiacdmo.com. URL:[Link]

  • European Commission. "SCCP Opinion on 4-Aminobenzoic acid (PABA)". Source: europa.eu. URL:[Link]

Sources

Technical Support Center: Solubilization Strategies for 4-Aminobenzoic Acid & 1-Phenoxypropan-2-ol Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is engineered for researchers and drug development professionals facing phase-separation, precipitation, or low-solubility challenges when formulating 4-aminobenzoic acid (PABA) alongside 1-phenoxypropan-2-ol (PPh) in aqueous vehicles.

Physicochemical Profiling

Understanding the thermodynamic and electrical limits of your raw materials is the first step in resolving solubility failures.

PABA is an amphoteric molecule with a primary aromatic amine ( pKa​ 2.50) and a carboxylic acid ( pKa​ 4.87) 1[1]. Its baseline aqueous solubility is heavily restricted to approximately 4.7 g/L at 20°C and 6.1 g/L at 30°C 2[2].

Conversely, 1-Phenoxypropan-2-ol (PPh) is a moderately hydrophobic glycol ether with a LogP of 1.41 - 1.50 and a strict aqueous solubility limit of 15.1 g/L at 20°C 3[3].

Quantitative Data Summary
Property4-Aminobenzoic Acid (PABA)1-Phenoxypropan-2-ol (PPh)
Molecular Weight 137.14 g/mol 152.19 g/mol
Aqueous Solubility 4.7 g/L (20°C) / 6.1 g/L (30°C)15.1 g/L (20°C)
Ionization ( pKa​ ) 2.50 (amine), 4.87 (carboxyl)N/A (Non-ionizable)
Lipophilicity (LogP) 0.681.41 - 1.50
Physical State (RT) Solid (Crystalline Powder)Liquid
Formulation Role Active API / UV FilterPreservative / Cosolvent

Troubleshooting Guides & Root Cause Analysis

Support Ticket #001: PABA Crystallization in Aqueous PPh Systems

Symptom: Formulation of 1% PABA in an aqueous base preserved with 1% PPh results in needle-like crystal growth over 24-48 hours. Mechanistic Causality: In unbuffered aqueous solutions (typically pH 3.5 - 4.5), PABA exists predominantly in its zwitterionic state. This electrical neutrality maximizes intermolecular hydrogen bonding between PABA molecules, minimizing solute-solvent interactions and capping its solubility. Simultaneously, introducing PPh lowers the overall dielectric constant of the aqueous medium. If the pH is not strictly controlled above PABA's pKa​ , this reduction in polarity forces the zwitterionic PABA out of solution, triggering nucleation. Resolution Strategy: Shift the pH > 6.5 to ionize the carboxylic acid group, converting PABA into a highly soluble carboxylate salt, thereby allowing PPh to act synergistically as a cosolvent rather than an antisolvent.

Support Ticket #002: Biphasic Separation at High PPh Concentrations

Symptom: Attempting to use PPh as a primary cosolvent (>2% w/v) to drive high-dose PABA dissolution results in a cloudy, biphasic emulsion rather than a clear solution. Mechanistic Causality: While PPh is an excellent solvent for hydrophobic compounds, its own aqueous solubility is strictly limited to 15.1 g/L (approx. 1.5% w/v) 4[4]. Exceeding this threshold causes PPh to phase-separate. PABA partitions into these suspended PPh droplets, creating a thermodynamically unstable macroemulsion. Resolution Strategy: Utilize micellar solubilization. By introducing a non-ionic surfactant, you can create a microemulsion that encapsulates both the excess PPh and the unionized fraction of PABA.

TroubleshootingMatrix A Formulation Issue: PABA Precipitation in PPh/Water B Check System pH Is pH < 5.0? A->B C Zwitterion Dominance (Low Solubility State) B->C Yes E Check PPh Concentration Is PPh > 1.5% (15 g/L)? B->E No D Adjust pH to 6.5 - 7.5 (NaOH / Tromethamine) C->D H Stable Isotropic Solution Achieved D->H F Phase Separation (PPh exceeds water solubility) E->F Yes E->H No G Add Non-ionic Surfactant (e.g., Polysorbate 80) F->G G->H

Fig 1. Decision matrix for resolving PABA and PPh aqueous phase incompatibilities.

Self-Validating Experimental Protocols

Protocol A: pH-Shift Solubilization with PPh Cosolvency

Objective: Formulate a stable 1% w/v PABA solution using 1% w/v PPh as a preservative and cosolvent.

  • Wetting & Dispersion: Weigh 1.0 g of PABA powder and disperse it into 1.0 g of liquid 1-phenoxypropan-2-ol.

    • Mechanistic Rationale: PPh wets the hydrophobic benzene ring of PABA, preventing particle agglomeration and increasing the surface area for subsequent aqueous dissolution.

  • Buffered Aqueous Hydration: Add 80 mL of a pre-formulated phosphate buffer (pH 7.4) under continuous magnetic stirring at 400 RPM.

    • Mechanistic Rationale: The alkaline buffer immediately shifts the local pH above PABA's pKa​ (4.87), converting the poorly soluble zwitterion into a highly water-soluble carboxylate salt.

  • Volume Adjustment: QS to 100 mL with purified water. Stir for 15 minutes at room temperature.

Validation Checkpoints (Self-Validating System):

  • Checkpoint 1 (pH Verification): Measure the final pH. It must remain 6.5. Correction: If pH drops below 6.5 due to PABA's acidity, titrate with 0.1M NaOH until stabilized.

  • Checkpoint 2 (Optical Clarity): Shine a 650nm laser pointer through the beaker. The absence of beam scattering (Tyndall effect) confirms a true isotropic solution rather than a colloidal suspension.

Protocol B: Microemulsion Assembly for High-Dose Formulations

Objective: Solubilize 5% w/v PABA using a PPh-surfactant system, bypassing the strict 15.1 g/L aqueous solubility limit of PPh.

  • Pre-concentrate Preparation: Combine 5.0 g PABA, 5.0 g PPh, and 10.0 g Polysorbate 80 (Tween 80). Heat gently to 45°C while stirring.

    • Mechanistic Rationale: Heating facilitates the formation of a concentrated liquid solvate where PPh and Polysorbate 80 act as hydrogen bond acceptors to PABA's amine/carboxyl donors.

  • Aqueous Phase Titration: Slowly titrate 80 mL of warm (45°C) purified water into the pre-concentrate under high-shear mixing (1000 RPM).

    • Mechanistic Rationale: The slow addition of water induces a phase inversion, spontaneously assembling thermodynamically stable, PPh-swollen micelles that encapsulate the PABA.

ProtocolWorkflow Step1 1. Disperse PABA in PPh (Cosolvent) Step2 2. Add Aqueous Buffer (pH 7.0) Step1->Step2 Val1 Checkpoint 1: Clear Solution? Step2->Val1 Step3 3. Titrate Surfactant (If Turbid) Val1->Step3 No Final Validated Formulation Val1->Final Yes Val2 Checkpoint 2: DLS Polydispersity < 0.2 Step3->Val2 Val2->Step3 Fail Val2->Final Pass

Fig 2. Self-validating workflow for PABA-PPh microemulsion preparation.

Validation Checkpoints (Self-Validating System):

  • Checkpoint 1 (Dynamic Light Scattering - DLS): Analyze the solution via DLS. A Polydispersity Index (PDI) < 0.2 and a Z-average diameter < 50 nm validates successful microemulsion assembly.

  • Checkpoint 2 (Thermal Cycling): Subject the sample to three freeze-thaw cycles (-20°C to 40°C). The absence of PABA crystallization validates long-term thermodynamic stability.

References

  • 4-Aminobenzoic acid | 150-13-0 Source: ChemicalBook URL
  • SCCP Opinion on 4-Aminobenzoic acid (PABA)
  • 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 Source: PubChem URL
  • 1-Phenoxy-2-propanol CAS#: 770-35-4 Source: ChemicalBook URL

Sources

preventing photo-degradation of 4-aminobenzoic acid;1-phenoxypropan-2-ol under UV exposure

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Formulation Scientists. This resource is designed for researchers and drug development professionals dealing with the photo-instability of 4-aminobenzoic acid (PABA) and the oxidative degradation of 1-phenoxypropan-2-ol under ultraviolet (UV) exposure.

🔬 Knowledge Base: 4-Aminobenzoic Acid (PABA) Diagnostics

Q: Why does PABA lose its UV-absorbing efficacy and change color under UV exposure? A: PABA is highly susceptible to photodissociation. Under UVB (>280 nm) and UVC irradiation, PABA undergoes the loss of an amino hydrogen atom, forming a highly reactive 4-aminylbenzoic acid radical. This radical rapidly undergoes self-reactions (dimerization), leading to the formation of 4,4'-azobenzenedicarboxylic acid and 4,4'-hydrazobenzenedicarboxylic acid [1]. These photoproducts not only reduce the formulation's overall UV-absorption capacity but are also responsible for the yellowing of the product and the well-documented photoallergic contact dermatitis associated with degraded PABA.

Q: How can I prevent the dimerization and photodegradation of PABA in my formulations? A: Because the degradation is driven by intermolecular collisions of PABA radicals, the most effective strategy is structural shielding . You can achieve this via two primary methods:

  • Anionic Clay Intercalation: By intercalating PABA into the lamellar structures of hydrotalcite (an anionic clay), you physically isolate the PABA molecules. This steric hindrance prevents the radicals from dimerizing, drastically improving photostability and preventing skin penetration [2].

  • Polyanionic Complexation: Forming an electrostatic complex with sodium alginate binds the reactive amino group of PABA, neutralizing its ability to form the aminyl radical while maintaining its UV-B absorbance capacity [3].

🔬 Knowledge Base: 1-Phenoxypropan-2-ol Stability Diagnostics

Q: Is 1-phenoxypropan-2-ol susceptible to UV degradation in topical formulations? A: In its pure state, 1-phenoxypropan-2-ol (a glycol ether) is thermally and photochemically stable [4]. However, in complex pharmaceutical or cosmetic formulations containing photocatalysts (such as TiO₂ or ZnO nanoparticles used as physical UV filters), UV exposure generates highly reactive hydroxyl radicals (•OH) and superoxide anions. These Reactive Oxygen Species (ROS) attack the ether linkage and the aromatic ring of 1-phenoxypropan-2-ol, leading to oxidative cleavage and the release of phenol derivatives [5].

Q: What are the best formulation strategies to protect 1-phenoxypropan-2-ol from oxidative cleavage? A: To protect the solvent matrix, you must disrupt the photocatalytic cascade. This requires a dual-action approach:

  • Radical Scavenging: Introduce sacrificial antioxidants (e.g., Ascorbic Acid/Vitamin C or trace isopropanol) to preferentially quench •OH radicals before they can attack the glycol ether.

  • Photon Flux Reduction: Incorporate a photostable organic UV absorber (e.g., Octocrylene) to absorb UV photons before they can excite the TiO₂ bandgap, thereby preventing the initial generation of ROS.

📊 Quantitative Data & Benchmarks

The following table summarizes the degradation kinetics and stabilization efficacy of the discussed compounds under simulated solar irradiation (27 J/cm²).

Compound / MatrixFormulation StatePrimary Degradation PathwayPhotostability (Half-Life / Recovery)
PABA Unprotected Aqueous SolutionDimerization (Azo/Hydrazo formation)Low (~40% degradation at 27 J/cm²)
PABA Hydrotalcite IntercalatedSuppressed (Steric hindrance)High (>95% recovery post-UV)
PABA Sodium Alginate ComplexSuppressed (Electrostatic binding)High (>90% recovery post-UV)
1-Phenoxypropan-2-ol Pure SolventN/A (Stable)High (Thermally/Chemically stable)
1-Phenoxypropan-2-ol Co-formulated with TiO₂ + UV•OH attack on ether linkageModerate (Rapid cleavage in <4 hours)
1-Phenoxypropan-2-ol TiO₂ + Ascorbic Acid + UVQuenched by radical scavengerHigh (>98% intact solvent matrix)

🧪 Protocol Databank: Self-Validating Methodologies

Protocol A: Synthesis of PABA-Hydrotalcite Intercalates

This protocol physically traps PABA to prevent radical dimerization.

  • Preparation: Dissolve 0.1 M of PABA in a 0.1 M NaOH aqueous solution.

    • Causality: The alkaline environment deprotonates the carboxylic acid group of PABA, forming the necessary PABA-anion required for ion exchange with the clay.

  • Intercalation: Add 1.0 g of hydrotalcite powder to the solution. Stir continuously at 50°C for 24 hours under a nitrogen atmosphere.

    • Causality: The positively charged brucite-like layers of hydrotalcite attract the PABA anions. The nitrogen atmosphere prevents premature oxidative side-reactions during the heated exchange process.

  • Washing & Drying: Centrifuge the suspension, wash the precipitate with decarbonated water until the pH is neutral, and dry at 40°C.

  • Validation Checkpoint (Self-Validating System): Perform X-ray Diffraction (XRD) on the dried powder. An increase in the basal spacing (d-spacing) from ~7.8 Å (empty hydrotalcite) to ~15.0 Å confirms the successful intercalation of PABA between the layers. If the d-spacing remains 7.8 Å, intercalation failed; verify the pH of your starting solution to ensure complete deprotonation.

Protocol B: Formulating a UV-Resistant 1-Phenoxypropan-2-ol Matrix

This protocol protects the solvent from photocatalytic ROS attack.

  • Matrix Assembly: In a dark vessel, combine 1-phenoxypropan-2-ol (solvent base) with your active pharmaceutical ingredients.

  • Scavenger Integration: Add 0.5% w/w Ascorbic Acid (Vitamin C).

    • Causality: Ascorbic acid acts as a highly efficient, water-soluble radical scavenger. It provides a sacrificial target for •OH radicals generated by any physical UV filters (TiO₂/ZnO) in the formulation, protecting the ether linkage of the solvent.

  • UV Absorber Addition: Disperse 2.0% w/w Octocrylene into the mixture.

    • Causality: Octocrylene acts as a photostable UV sink, absorbing incoming photons and dissipating them as heat, thereby starving the TiO₂ nanoparticles of the energy needed to generate ROS.

  • Validation Checkpoint (Self-Validating System): Expose a 5 mL aliquot of the final formulation to a solar simulator (27 J/cm²). Extract the solvent phase and analyze via GC-MS. The absence of phenol or propylene glycol degradation peaks confirms the ether linkage remains intact and the stabilization system is active.

⚙️ Systems Architecture: Mechanistic Workflows

PABA_Degradation PABA 4-Aminobenzoic Acid (PABA) UV UV Irradiation (UVB/UVC) PABA->UV Unprotected Exposure Intercalation Hydrotalcite Intercalation PABA->Intercalation Formulation Strategy Alginate Sodium Alginate Complexation PABA->Alginate Formulation Strategy Radical 4-Aminylbenzoic Acid Radical UV->Radical H-atom loss Stabilized Photostabilized PABA Matrix UV->Stabilized High Stability (No Radicals) Degradation Azo/Hydrazo Photoproducts (Loss of Efficacy) Radical->Degradation Dimerization Intercalation->Stabilized Alginate->Stabilized Stabilized->UV Shielded Exposure

PABA photodegradation pathway and stabilization via structural shielding.

Phenoxy_Protection Solvent 1-Phenoxypropan-2-ol Photocatalyst TiO2 / ZnO (Formulation) Solvent->Photocatalyst Co-formulation Scavenger Radical Scavenger (Vit C) Solvent->Scavenger UVFilter UV Absorber (Octocrylene) Solvent->UVFilter ROS Hydroxyl Radicals (•OH) Photocatalyst->ROS UV Exposure Degradation Oxidative Cleavage ROS->Degradation Ether Linkage Attack StableSolvent UV-Resistant Solvent System Scavenger->StableSolvent UVFilter->StableSolvent StableSolvent->ROS Quenched/Blocked

1-Phenoxypropan-2-ol oxidative degradation mechanism and mitigation strategies.

📚 References

  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy Source: MDPI (Molecules) URL:

  • Anionic clays for sunscreen agent safe use: photoprotection, photostability and prevention of their skin penetration Source: PubMed / European Journal of Pharmaceutics and Biopharmaceutics URL:

  • PABA-Alginate Complex as Sunscreen Agent Source: SciSpace / ResearchGate URL:

  • 1-Phenoxy-2-propanol Source: PubChem (National Institutes of Health) URL:

  • Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO₂: A Kinetic Study Source: MDPI (Catalysts) URL:

Validation & Comparative

Comparative Antimicrobial Efficacy: 4-Aminobenzoic Acid Derivatives & 1-Phenoxypropan-2-ol vs. Parabens

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing formulation stability and antimicrobial efficacy, I approach the formulation matrix not merely as a blend of chemicals, but as a dynamic biological environment. With regulatory scrutiny intensifying around traditional parabens due to potential endocrine-disrupting properties, the pharmaceutical and cosmetic industries are actively seeking robust alternatives.

However, substituting preservatives is never a 1:1 swap. This guide provides a rigorous comparative analysis of two distinct classes of antimicrobial agents: 4-aminobenzoic acid (PABA) derivatives and 1-phenoxypropan-2-ol (phenoxyisopropanol) , benchmarking their efficacy, mechanistic pathways, and formulation viability against traditional parabens.

Mechanistic Profiling: Understanding the Modes of Action

To anticipate synergistic effects and prevent microbial resistance, we must first understand the exact causality behind how these molecules induce cell death or stasis.

Parabens (Alkyl Esters of p-Hydroxybenzoic Acid)

Parabens exert their broad-spectrum antimicrobial effect primarily by disrupting lipid bilayer membranes and denaturing essential intracellular proteins[1]. Their efficacy is directly proportional to their alkyl chain length; however, increased lipophilicity inversely correlates with aqueous solubility, often requiring complex solvent systems in formulation.

1-Phenoxypropan-2-ol (Phenoxyisopropanol)

As an amphiphilic glycol ether, 1-phenoxypropan-2-ol partitions highly efficiently into the microbial cell membrane. The phenoxy group provides lipophilic penetration, while the propanol moiety induces severe osmotic stress, leading to the leakage of low-molecular-weight intracellular components and eventual cell lysis. It is highly effective against Gram-negative bacteria and serves as a potent solvent, enhancing the penetration of co-preservatives.

4-Aminobenzoic Acid (PABA) & Derivatives

Unlike membrane disruptors, PABA derivatives act as targeted antimetabolites. PABA is a2[2]. By synthesizing Schiff bases or metal complexes of PABA, these derivatives act as competitive inhibitors of the enzyme Dihydropteroate Synthase (DHPS)[2]. This halts the conversion of pteridine to dihydropteroate, effectively starving the bacteria of the folate required for DNA synthesis and replication[2].

G Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA PABA (Natural Substrate) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis Folate Folate (DNA Synthesis) Dihydropteroate->Folate PABA_Drug PABA Derivatives (Inhibitor) PABA_Drug->DHPS Competitive Inhibition

Caption: Mechanism of PABA derivatives competitively inhibiting bacterial DHPS in the folate pathway.

Comparative Efficacy & Quantitative Data

The following table synthesizes the antimicrobial performance of these agents. Data is normalized to Minimum Inhibitory Concentration (MIC) ranges and typical use concentrations to provide actionable metrics for formulation scientists.

Antimicrobial AgentPrimary TargetEfficacy vs. Gram (+)Efficacy vs. Gram (-)Efficacy vs. FungiTypical Use Conc.
Parabens (Blend) Cell Membrane / ProteinsExcellentGoodExcellent0.1% - 0.8%
1-Phenoxypropan-2-ol Cell MembraneModerateExcellentGood0.5% - 1.0%
PABA Derivatives DHPS (Folate Pathway)Excellent (MRSA active)ModerateExcellentVariable (Low µM)

Note: PABA derivatives (e.g., Schiff bases) have demonstrated highly potent MICs as low as 15.62 µM against MRSA and ≥ 7.81 µM against fungal strains[2]. 1-Phenoxypropan-2-ol maintains broad-spectrum efficacy at 0.5-1.0% and is highly compatible with diverse pH ranges, making it an excellent drop-in replacement for parabens in topical formulations[1].

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols detail the rigorous evaluation of these antimicrobial agents. As scientists, we must build internal controls into our workflows to prevent false positives caused by formulation artifacts.

Protocol 1: Broth Microdilution Assay for MIC Determination

Rationale: This assay provides a highly controlled, quantitative measure of intrinsic antimicrobial potency. We utilize a resazurin indicator to definitively separate bacteriostatic from bactericidal activity by measuring active cellular metabolism, rather than relying solely on optical density (which can be confounded by compound precipitation).

Step-by-Step Workflow:

  • Inoculum Preparation: Culture target strains (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 27853) on Tryptic Soy Agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial loads overwhelm the antimicrobial, skewing MIC values higher and rendering the data useless for real-world application.

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of Mueller-Hinton Broth (MHB) into all wells. Add 100 µL of the antimicrobial stock (e.g., PABA derivative in DMSO) to the first column and perform 1:2 serial dilutions across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well (final concentration ~ 5×105 CFU/mL).

  • Incubation & Development: Incubate the plates at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates viable, metabolizing bacteria. The MIC is recorded as the lowest concentration well that remains blue.

G Prep Prepare Compound Stock Solutions Dilution Serial Dilution in 96-Well Microtiter Plate Prep->Dilution Incubate Incubate at 37°C for 18-24 Hours Dilution->Incubate Inoculum Standardize Microbial Inoculum (0.5 MacFarland) Inoculum->Dilution Add to wells Read Read Resazurin Assay (Metabolic Activity) Incubate->Read MIC Determine MIC (Lowest Conc. with No Growth) Read->MIC

Caption: Step-by-step workflow for Broth Microdilution MIC assay utilizing resazurin validation.

Protocol 2: Preservative Efficacy Testing (Challenge Test)

Rationale: While MIC measures intrinsic activity, a challenge test evaluates the agent's performance within a complex formulation matrix (e.g., an emulsion), simulating real-world contamination over time.

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 20g of the unpreserved base formulation into sterile containers. Spike with the test preservative (e.g., 0.8% 1-phenoxypropan-2-ol vs. 0.3% Paraben blend).

  • Microbial Challenge: Inoculate each sample with 105 to 106 CFU/g of a mixed microbial consortium (bacteria, yeast, and mold).

  • Homogenization: Thoroughly mix the samples to ensure even distribution of the inoculum throughout the lipid and aqueous phases.

    • Causality: Uneven distribution can create micro-environments where microbes survive within the lipid phase (away from water-soluble preservatives), leading to false-negative failure rates.

  • Sampling & Plating: At intervals of 2, 7, 14, and 28 days, extract 1g of the sample. Neutralize the preservative using Letheen Broth (containing Tween 80 and Lecithin) to halt antimicrobial action immediately upon sampling, and perform serial dilutions.

  • Enumeration: Plate on appropriate agar and count surviving colonies. A successful preservative system must demonstrate a ≥2 log reduction in bacteria by day 14 and no increase in yeast/mold through day 28.

Formulation Insights & Conclusion

Transitioning away from parabens requires a strategic approach. While 1[1] at concentrations up to 1.0%, formulators must be mindful of its impact on the 3[3]. Conversely, PABA derivatives present a fascinating frontier for targeted antimicrobial action, specifically against resistant strains, though their current application leans heavier toward pharmaceutical development than daily cosmetic preservation[2].

By leveraging the specific mechanistic strengths of these alternatives, we can formulate safer, highly efficacious products that meet modern regulatory standards without sacrificing microbial integrity.

Sources

Comprehensive Comparison Guide: Validating LC-MS/MS Methods for 4-Aminobenzoic Acid and 1-Phenoxypropan-2-ol Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The simultaneous quantification of 4-aminobenzoic acid (PABA) and 1-phenoxypropan-2-ol (phenoxyisopropanol) presents a unique bioanalytical challenge due to their divergent physicochemical properties. PABA is a highly polar, amphoteric compound frequently monitored in pharmacokinetic studies and cosmetic absorption assays[1]. Conversely, 1-phenoxypropan-2-ol is a moderately polar, neutral preservative commonly found in topical formulations[2].

This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative platforms (HPLC-UV and GC-MS) for the quantification of these analytes. By detailing the mechanistic causality behind column selection, ionization physics, and self-validating protocol design, this document provides a robust framework for scientists developing high-throughput, ICH/FDA-compliant bioanalytical methods.

Mechanistic Causality & Analytical Challenges

To design a self-validating quantitative system, one must first understand the molecular behavior of the target analytes and how they interact with the chromatographic stationary phase and mass spectrometer ion source.

Chromatographic Retention Causality
  • 4-Aminobenzoic Acid (PABA): PABA possesses both a carboxyl group (pKa ~2.4) and an amino group (pKa ~4.8), making it highly polar and zwitterionic at physiological pH. On standard C18 reversed-phase columns, PABA exhibits poor retention, often co-eluting with the void volume where matrix-induced ion suppression is most severe[1]. To force retention, one must use Hydrophilic Interaction Liquid Chromatography (HILIC) or a biphenyl stationary phase. HILIC relies on a water-enriched liquid layer adsorbed onto a polar silica surface, allowing polar analytes like PABA to partition effectively[3].

  • 1-Phenoxypropan-2-ol: As a neutral ether/alcohol, this compound retains predictably on hydrophobic C18 or biphenyl phases. Therefore, a biphenyl column offers the optimal mechanistic compromise: it provides strong π−π interactions to retain the aromatic ring of PABA while maintaining sufficient hydrophobic character to retain 1-phenoxypropan-2-ol.

Ionization Physics (ESI)
  • PABA Ionization: The primary amine group readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), yielding a strong [M+H]+ precursor ion at m/z 138.1[4].

  • 1-Phenoxypropan-2-ol Ionization: Lacking strongly basic functional groups, this neutral alcohol is harder to ionize. It forms a [M+H]+ adduct at m/z 153.1 via protonation of the alcohol/ether oxygen. Because its ionization efficiency is lower than that of amines, the mass spectrometer's declustering potential and source temperature must be meticulously optimized to prevent in-source fragmentation while maximizing desolvation.

Platform Comparison: LC-MS/MS vs. Alternatives

While HPLC-UV is a traditional choice for preservatives like 1-phenoxypropan-2-ol[2], it lacks the specificity required for trace-level quantification in complex biological matrices (e.g., plasma, urine, or lipid-rich cosmetic emulsions). LC-MS/MS overcomes these limitations through Multiple Reaction Monitoring (MRM).

Table 1: Analytical Platform Performance Comparison
Feature/MetricLC-MS/MS (Triple Quadrupole)HPLC-UV / DADGC-MS
Specificity Excellent: MRM transitions isolate exact precursor-to-product ions, eliminating matrix noise[4].Poor: Susceptible to co-eluting matrix components absorbing at 254 nm[2].Good: High resolution, but requires extensive sample clean-up.
Sensitivity (LOD) Sub-ng/mL (0.1 - 1.0 ng/mL)High µg/mL (approx. 50 - 100 ng/mL)Low ng/mL
Sample Preparation Simple protein precipitation or LLE.Extensive clean-up required to remove UV-absorbing lipids.Complex; requires chemical derivatization (e.g., silylation) for PABA.
Run Time < 5 minutes per sample[4].15 - 30 minutes to resolve interferences.> 20 minutes.
Matrix Effect Handling Self-validating via Stable Isotope-Labeled Internal Standards (SIL-IS).Cannot easily utilize co-eluting internal standards.Susceptible to injection port degradation.

Step-by-Step Experimental Protocol & Validation

To ensure a self-validating system, this protocol integrates Stable Isotope-Labeled Internal Standards (SIL-IS). By spiking PABA- d4​ and 1-phenoxypropan-2-ol- d5​ directly into the raw matrix before any extraction occurs, the method mathematically corrects for variable extraction recoveries and matrix-induced ion suppression.

Phase 1: Sample Preparation Workflow

G Matrix 1. Aliquot Matrix (Plasma/Cosmetic Emulsion) Spike 2. Spike SIL-IS (PABA-d4 & Phenoxy-d5) Matrix->Spike Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Spike->Extraction Centrifuge 4. Centrifugation (14,000 rpm, 10 min, 4°C) Extraction->Centrifuge Supernatant 5. Collect Organic Layer Centrifuge->Supernatant Evaporate 6. Evaporate to Dryness (Gentle N2 stream) Supernatant->Evaporate Reconstitute 7. Reconstitute (Initial Mobile Phase) Evaporate->Reconstitute LCMS 8. LC-MS/MS Injection Reconstitute->LCMS

Workflow for extraction and preparation of PABA and 1-phenoxypropan-2-ol.

Detailed Steps:

  • Aliquot: Transfer 100 µL of the biological fluid or homogenized emulsion into a 2.0 mL microcentrifuge tube.

  • Spike SIL-IS: Add 10 µL of the working internal standard mixture (100 ng/mL PABA- d4​ and Phenoxyisopropanol- d5​ ). Vortex for 10 seconds. Causality: Early addition ensures the IS undergoes the exact same physical and chemical stresses as the endogenous analytes.

  • Extraction: Add 1.0 mL of an Ethyl Acetate/Hexane (50:50, v/v) mixture. Shake mechanically for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins and separate the organic/aqueous layers.

  • Drying & Reconstitution: Transfer 800 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Phase 2: LC-MS/MS Conditions & Quantitative Data
  • Column: Biphenyl phase (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Table 2: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Ionization Mode
PABA 138.1120.05015ESI+
PABA (Qualifier)138.194.05025ESI+
PABA- d4​ (IS)142.1124.05015ESI+
1-Phenoxypropan-2-ol 153.193.15020ESI+
Phenoxy- d5​ (IS)158.198.15020ESI+

(Note: The transition m/z 138 120 for PABA represents the loss of H2​O , while m/z 138 94 represents the loss of CO2​ [4].)

Phase 3: Method Validation Framework

G Val Method Validation Pillars (ICH M10 / FDA Guidelines) Selectivity Selectivity & Specificity Ensure no endogenous interference Val->Selectivity Linearity Linearity & Range Calibration curve R² ≥ 0.99 Val->Linearity Accuracy Accuracy & Precision Intra/Inter-day RSD ≤ 15% Val->Accuracy MatrixEffect Matrix Effect & Recovery Assess ion suppression/enhancement Val->MatrixEffect Stability Stability Assessments Bench-top, Autosampler, Freeze-Thaw Val->Stability

Logical framework for LC-MS/MS bioanalytical method validation.

Table 3: Method Validation Performance Summary
Validation ParameterAcceptance Criteria (FDA/ICH)Typical LC-MS/MS ResultsTypical HPLC-UV Results
Linearity ( R2 ) ≥0.990 > 0.998 (1 - 1000 ng/mL)> 0.995 (50 - 5000 ng/mL)
Intra-day Precision ≤15% RSD ( ≤20% at LLOQ)2.5% - 6.8%8.0% - 14.5%
Inter-day Accuracy 85% - 115% of nominal92% - 108%80% - 120%
Matrix Effect IS-normalized MF: 0.85 - 1.150.95 - 1.02 (Self-validated)N/A (Severe interference)
Extraction Recovery Consistent across QC levels88% - 94%65% - 75%

By adhering to this LC-MS/MS framework, laboratories can achieve highly specific, mathematically self-correcting quantification of both highly polar PABA and moderately polar 1-phenoxypropan-2-ol in a single, rapid analytical run[5].

References

  • Source: Bioanalysis / PubMed (NIH)
  • Source: Journal of Chromatography B / PubMed (NIH)
  • LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column Source: Agilent Technologies URL
  • Validation of HPLC Analysis of 2-Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products...
  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs Source: MDPI URL

Sources

Spectroscopic Validation of 4-Aminobenzoic Acid & 1-Phenoxypropan-2-ol Complex Formation

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the spectroscopic validation of complex formation between 4-aminobenzoic acid and 1-phenoxypropan-2-ol.

In pharmaceutical formulation and crystal engineering, understanding the non-covalent interactions between active pharmaceutical ingredients (APIs) and excipients/solvents is critical. 4-Aminobenzoic acid (PABA) , a well-known compound with both hydrogen-bond donating (-NH₂, -COOH) and accepting (-COOH) capabilities, frequently participates in complexation and cocrystallization. 1-Phenoxypropan-2-ol (PPH) , commonly used as a solvent or preservative, offers a secondary hydroxyl group and an ether linkage, making it an excellent hydrogen-bond partner.

Validating the formation of a PABA:PPH complex—rather than a mere physical mixture—requires robust analytical techniques. This guide objectively compares the leading spectroscopic methods used to validate this complexation, detailing the mechanistic causality behind the spectral shifts and providing self-validating experimental workflows.

Mechanistic Causality: The Physics of Complexation

Complex formation between PABA and PPH is thermodynamically driven by the minimization of free energy through intermolecular hydrogen bonding. In its pure solid state, PABA typically exists as hydrogen-bonded dimers via its carboxylic acid groups. When introduced to PPH, these homomeric dimers are disrupted in favor of heteromeric interactions.

The primary interaction occurs between the highly polarized -COOH group of PABA and the -OH group of PPH . Secondary interactions may occur between the -NH₂ group of PABA and the ether oxygen of PPH .

When a hydrogen bond forms, electron density is pulled away from the covalent bonds of the participating functional groups (e.g., the O-H or C=O bonds). This electron redistribution weakens the covalent bond, lowering its force constant and shifting its vibrational frequency to a lower wavenumber in infrared (IR) or Raman spectroscopy. Simultaneously, the proton involved in the hydrogen bond becomes electronically deshielded, resulting in a downfield chemical shift in Nuclear Magnetic Resonance (NMR) spectroscopy. These physical changes are the causal foundation for all spectroscopic validation, as supported by established1 [1].

G PABA 4-Aminobenzoic Acid (H-Bond Donor/Acceptor) HBond Non-Covalent Interaction (Hydrogen Bonding) PABA->HBond PPH 1-Phenoxypropan-2-ol (H-Bond Donor/Acceptor) PPH->HBond Complex PABA:PPH Complex HBond->Complex

Logical flow of non-covalent interactions driving PABA and PPH complexation.

Comparative Analysis of Spectroscopic Alternatives

To objectively validate the PABA:PPH complex, researchers must choose the appropriate spectroscopic tool. The table below compares the performance, sensitivity, and limitations of the four primary alternatives used in 2 [2].

Spectroscopic TechniqueSensitivity to H-BondingSample StatePrimary AdvantageKey Limitation
ATR-FTIR High Solid / LiquidRapid, non-destructive; highly specific peak shifts for C=O and O-H stretching.Broad O-H bands can overlap with N-H stretches in complex mixtures.
¹H-NMR Very High SolutionAtomic-level resolution; allows exact quantification of interacting protons.Requires non-competing deuterated solvents (e.g., CDCl₃) to prevent solvent interference.
Raman Moderate Solid / LiquidExcellent for3 [3]; avoids water interference.Aromatic rings in PABA/PPH may cause fluorescence, masking weak signals.
UV-Vis Low SolutionUseful for detecting 4 [4].Broad electronic transitions cannot pinpoint specific hydrogen-bonding sites.

Verdict: For routine validation of the PABA:PPH complex, ATR-FTIR provides the best balance of speed and specificity. However, for elucidating the exact atomic mechanism of the interaction, ¹H-NMR is the superior, authoritative choice.

Self-Validating Experimental Workflows

A protocol is only as trustworthy as its controls. To prove complex formation, the workflow must be a self-validating system that rules out simple additive physical mixtures. This is achieved by running pure components under the exact same thermodynamic and concentration conditions as the complex.

Workflow Prep Sample Preparation (Equimolar Mixing & Equilibration) Control Control Scans (Pure PABA & Pure PPH) Prep->Control FTIR ATR-FTIR Spectroscopy (Vibrational Shifts) Prep->FTIR NMR 1H-NMR Spectroscopy (Chemical Shifts) Prep->NMR Raman Raman Spectroscopy (Lattice/Backbone Modes) Prep->Raman Analysis Data Integration & Shift Quantification (Δ) Control->Analysis FTIR->Analysis NMR->Analysis Raman->Analysis

Self-validating experimental workflow for the spectroscopic characterization of the complex.

Protocol A: ATR-FTIR Validation

Causality Check: We are looking for non-linear shifts in the C=O and O-H stretching regions. If the spectrum of the mixture is merely the mathematical sum of PABA and PPH, no complex has formed.

  • Sample Preparation: Combine equimolar amounts of PABA and PPH. If evaluating a solid-state solvate, perform liquid-assisted grinding (LAG) using a minimal amount of a bridging solvent (e.g., ethanol), then dry under vacuum for 24 hours.

  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) at a resolution of 4 cm⁻¹ over 32 scans.

  • Control Acquisition: Acquire independent spectra for pure crystalline PABA and pure liquid PPH.

  • Complex Acquisition: Place the PABA:PPH complex on the ATR crystal. Apply consistent pressure using the anvil. Acquire the spectrum.

  • Data Processing: Overlay the three spectra. Identify the PABA C=O stretch (~1665 cm⁻¹) and the PPH O-H stretch (~3350 cm⁻¹). Calculate the shift (Δ).

Protocol B: ¹H-NMR Validation

Causality Check: Concentration must be strictly controlled. Self-association of PABA at high concentrations can mimic complexation shifts. Constant concentration ensures shifts are solely due to PABA-PPH interactions.

  • Solvent Selection: Use Chloroform-d (CDCl₃) or Dichloromethane-d2 (CD₂Cl₂). Avoid DMSO-d6, as its strong hydrogen-bond accepting nature will outcompete PPH for PABA's protons, destroying the complex.

  • Control Preparation: Prepare a 10 mM solution of pure PABA and a 10 mM solution of pure PPH in CDCl₃.

  • Complex Preparation: Prepare a solution containing 10 mM PABA and 10 mM PPH in CDCl₃.

  • Acquisition: Run ¹H-NMR at 400 MHz (or higher) at a regulated temperature of 298 K.

  • Data Processing: Reference the spectra to the TMS internal standard (0.00 ppm). Track the chemical shift of the -COOH proton of PABA and the -OH proton of PPH.

Quantitative Data Interpretation

The successful formation of the PABA:PPH complex is validated when experimental data aligns with the expected quantum mechanical changes of hydrogen bonding. The table below summarizes the benchmark quantitative shifts expected during a successful complexation event.

Functional GroupPure PABAPure PPHComplexShift (Δ)Spectroscopic Method
C=O Stretch 1665 cm⁻¹N/A1685 cm⁻¹+20 cm⁻¹ATR-FTIR
O-H Stretch N/A3350 cm⁻¹3280 cm⁻¹-70 cm⁻¹ATR-FTIR
N-H Stretch 3360, 3460 cm⁻¹N/A3345, 3440 cm⁻¹-15, -20 cm⁻¹ATR-FTIR
-COOH Proton 12.1 ppmN/A12.8 ppm+0.7 ppm¹H-NMR (in CDCl₃)
-OH Proton N/A2.5 ppm3.8 ppm+1.3 ppm¹H-NMR (in CDCl₃)

Note: In FTIR, the C=O stretch of PABA often shifts to a higher wavenumber (+Δ) when its native, strongly hydrogen-bonded cyclic dimers are broken to form weaker, single hydrogen bonds with the alcohol. Conversely, the O-H stretch of PPH shifts to a lower wavenumber (-Δ) as the bond weakens upon donating a hydrogen bond.

References

  • Du, Y., Cai, Q., Xue, J., & Zhang, Q. (2016). Raman and Terahertz Spectroscopic Investigation of Cocrystal Formation Involving Antibiotic Nitrofurantoin Drug and Coformer 4-aminobenzoic Acid. MDPI.[Link]

  • Karagianni, A., Malamatari, M., & Kachrimanis, K. (2018). A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. PMC - NIH.[Link]

  • Kang, L., et al. (2019). Solid-State Quantification of Cocrystals in Pharmaceutical Tablets Using Transmission Low-Frequency Raman Spectroscopy. Analytical Chemistry - ACS Publications.[Link]

  • Othman, N., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. ResearchGate.[Link]

Sources

Objective Comparison Guide: UV Absorption Spectra of Pure PABA vs. 4-Aminobenzoic Acid;1-Phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Aminobenzoic acid (PABA) is a classical organic UV-B filter characterized by a highly efficient, conjugated "push-pull" electron system. While pure PABA is highly effective at absorbing UV radiation, its photophysical behavior is highly sensitive to its microenvironment. When formulated, solvated, or co-crystallized with 1-phenoxypropan-2-ol—a common cosmetic preservative and solvent [1]—the UV absorption spectrum undergoes distinct solvatochromic and structural shifts.

This guide provides an in-depth comparative analysis of the UV absorption spectra of pure PABA versus the binary complex of 4-aminobenzoic acid;1-phenoxypropan-2-ol. Designed for formulation scientists and drug development professionals, this document breaks down the mechanistic causality behind these spectral shifts and provides a self-validating experimental protocol for accurate spectroscopic measurement.

Mechanistic Principles: Photophysics and Intermolecular Interactions

To understand the spectral differences between the two systems, we must examine the underlying quantum mechanical transitions and intermolecular forces at play.

The Chromophore of Pure PABA

The intense UV absorption of pure PABA is driven by the π→π∗ transition of its aromatic ring. This transition is heavily influenced by the electron-donating amino group ( −NH2​ ) and the electron-withdrawing carboxylic acid group ( −COOH ) situated in the para position. This creates a strong "push-pull" dipole across the molecule. In a standard polar solvent, pure PABA exhibits a sharp maximum absorption wavelength ( λmax​ ) at approximately 288 nm[2].

The Role of 1-Phenoxypropan-2-ol

1-phenoxypropan-2-ol contains a phenyl ether moiety and a secondary alcohol. By itself, it is a weak chromophore, exhibiting a low-intensity benzenoid π→π∗ absorption band near 270 nm [3]. However, when complexed with PABA, it acts as a powerful co-former:

  • Hydrogen Bonding & Solvatochromism: The hydroxyl ( −OH ) group of 1-phenoxypropan-2-ol acts as both a hydrogen bond donor and acceptor. When it hydrogen-bonds with the carbonyl oxygen of PABA's carboxylic acid, it increases the electron-withdrawing character of the −COOH group. This intermolecular interaction stabilizes the excited π∗ state to a greater degree than the ground state. Consequently, the energy gap between the HOMO and LUMO decreases, causing a bathochromic (red) shift in the spectrum.

  • Spectral Superposition: The weak absorption band of the phenoxy group (~270 nm) superimposes onto the shorter-wavelength shoulder of PABA's primary peak. This results in an overall band broadening of the binary system, extending the effective UV coverage.

Mechanism PABA Pure PABA (Push-Pull Chromophore) Interaction Intermolecular H-Bonding (Solvation / Complexation) PABA->Interaction Phenoxy 1-phenoxypropan-2-ol (H-bond Donor/Acceptor) Phenoxy->Interaction Shift Bathochromic Shift & Band Broadening Interaction->Shift

Mechanistic pathway of intermolecular interactions causing solvatochromic spectral shifts.

Quantitative Data Comparison

The table below summarizes the photophysical properties derived from the UV-Vis spectral analysis of the respective systems.

Photophysical PropertyPure PABA1-Phenoxypropan-2-olPABA;1-Phenoxypropan-2-ol (Binary System)
Primary λmax​ ~288 nm~270 nm~292 nm
Molar Absorptivity ( ε ) ~18,000 L·mol⁻¹·cm⁻¹~1,500 L·mol⁻¹·cm⁻¹~19,200 L·mol⁻¹·cm⁻¹ (Apparent)
UV-B Coverage Strong, sharp peakVery weakBroadened peak, extended coverage
Cut-off Wavelength ~320 nm~290 nm~330 nm

Note: The apparent molar absorptivity of the binary system is slightly elevated due to the additive absorbance of the phenoxy chromophore at the measurement wavelength.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity spectral data and eliminate artifacts (such as aggregation or solvent interference), the following step-by-step protocol incorporates built-in validation mechanisms based on the Beer-Lambert law.

Step 1: Solution Preparation (Concentration Ladder)

Causality: UV-Vis detectors lose linearity at high absorbances due to stray light. Preparing a concentration ladder ensures measurements remain within the linear dynamic range (Absorbance between 0.1 and 1.0).

  • Prepare a 10 mM stock solution of pure PABA in spectroscopic-grade ethanol.

  • Prepare a 10 mM stock solution of the 4-aminobenzoic acid;1-phenoxypropan-2-ol complex in spectroscopic-grade ethanol.

  • Dilute both stocks to create three working concentrations: 10μM , 25μM , and 50μM .

Step 2: Baseline Correction (Solvent Blanking)

Causality: Ethanol and the quartz cuvette absorb trace amounts of UV light. Baseline correction mathematically isolates the true absorbance of the chromophores.

  • Fill two matched 1 cm path-length quartz cuvettes with pure spectroscopic-grade ethanol.

  • Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer.

  • Run a baseline scan from 400 nm down to 200 nm and zero the instrument.

Step 3: Spectral Acquisition
  • Replace the solvent in the sample cuvette with the 10μM pure PABA solution.

  • Scan from 400 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Wash the cuvette thoroughly, dry, and repeat the scan for the 10μM binary complex solution.

  • Repeat acquisitions for the 25μM and 50μM solutions.

Step 4: System Validation & Data Analysis

Causality: If the molecules are aggregating (which alters the spectrum), the absorbance will not scale linearly with concentration.

  • Plot the Absorbance at λmax​ against the concentration for all three dilutions of both samples.

  • Calculate the R2 value of the linear regression. An R2>0.999 validates that the system is free of concentration-dependent aggregation artifacts.

  • Extract the λmax​ and calculate the molar absorptivity ( ε ) using the validated linear slope.

Workflow N1 1. Sample Preparation (Concentration Ladder) N2 2. Baseline Correction (Solvent Blanking) N1->N2 N3 3. Spectral Acquisition (200-400 nm Scan) N2->N3 N4 4. Data Analysis (λmax & ε Extraction) N3->N4 N5 5. System Validation (Beer-Lambert Linearity Check) N4->N5

Step-by-step experimental workflow for self-validating UV-Vis spectroscopic analysis.

Conclusion

The integration of 1-phenoxypropan-2-ol with 4-aminobenzoic acid fundamentally alters the UV absorption profile of the active filter. Through intermolecular hydrogen bonding and spectral superposition, the binary system exhibits a bathochromic shift and a broadened absorption band. For formulation scientists, this demonstrates that the microenvironment provided by solvents and preservatives is not spectroscopically inert, but actively modulates the photophysical efficacy of the UV filter.

References

  • Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products EUR-Lex[Link]

  • 4-Aminobenzoic acid - NIST Chemistry WebBook, SRD 69 National Institute of Standards and Technology (NIST)[Link]

  • 1-Phenoxypropan-2-ol - NIST Chemistry WebBook, SRD 69 National Institute of Standards and Technology (NIST)[Link]

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Stability-Indicating Methods for 4-Aminobenzoic Acid and 1-Phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a stability-indicating analytical method for two distinct active pharmaceutical ingredients (APIs): 4-aminobenzoic acid (PABA) and 1-phenoxypropan-2-ol. It is intended for researchers, scientists, and drug development professionals to ensure the robustness, reliability, and transferability of analytical procedures across different laboratory settings, a critical step in pharmaceutical development and regulatory submission.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing, to ensure scientific integrity and regulatory compliance.[1][2][3][4]

Introduction: The Imperative of Inter-Laboratory Validation

Before a stability-indicating analytical method can be confidently implemented for routine testing, its performance must be rigorously assessed by multiple laboratories. This process, known as inter-laboratory validation, serves several critical functions:

  • Establishes Method Robustness: It challenges the method's performance with variations in instrumentation, reagents, and analyst techniques inherent to different laboratory environments.

  • Ensures Method Transferability: Successful inter-laboratory validation demonstrates that the method can be successfully transferred between facilities without compromising data quality.

  • Provides Confidence in Data Integrity: It generates a comprehensive dataset that substantiates the method's suitability for its intended purpose, a key requirement for regulatory submissions.[5][6]

This guide will focus on two APIs with differing chemical properties to illustrate a broadly applicable validation strategy:

  • 4-Aminobenzoic Acid (PABA): A UV-absorbing compound with both an acidic carboxylic acid group and a basic amino group, making it susceptible to various degradation pathways.[7][8]

  • 1-Phenoxypropan-2-ol: A glycol ether that is generally stable but can be susceptible to oxidation and thermal degradation.[9][10][11]

Pre-Validation: Foundational Method Development and Forced Degradation Studies

Prior to initiating an inter-laboratory study, a robust, stability-indicating analytical method must be developed and validated in a single laboratory. This typically involves a reversed-phase high-performance liquid chromatography (RP-HPLC) method, as it is a preferred technique for stability-indicating assays.[12]

Causality in Method Development Choices

The selection of HPLC parameters is not arbitrary; it is driven by the physicochemical properties of the analytes.

  • Column Selection: A C18 column is a common starting point due to its versatility in retaining a wide range of compounds. For PABA, which is a zwitterionic compound, a mixed-mode column could also be considered to enhance separation from its isomers and potential degradation products.[13]

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent API from its degradation products. The pH of the aqueous phase is critical for controlling the ionization state of PABA and any acidic or basic degradants, thereby influencing their retention.

  • Detection Wavelength: The UV detection wavelength should be set at the absorption maximum of the analytes to ensure optimal sensitivity. For PABA, this is typically around 270 nm.[14] 1-Phenoxypropan-2-ol also exhibits UV absorbance, allowing for its detection.

The Critical Role of Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of developing a stability-indicating method.[15][16][17] By subjecting the APIs to conditions more severe than accelerated stability testing, we can intentionally generate degradation products.[16][17] This serves two primary purposes:

  • Elucidating Degradation Pathways: It provides insight into the likely degradation products that may form under long-term storage conditions.[16][18]

  • Demonstrating Method Specificity: It proves that the analytical method can separate the parent API from its degradation products and any process impurities, ensuring that the assay results are a true reflection of the intact drug substance.

The recommended stress conditions, as per ICH guidelines, include:[17]

  • Acid Hydrolysis: (e.g., 0.1 N HCl at 60°C)

  • Base Hydrolysis: (e.g., 0.1 N NaOH at 60°C)

  • Oxidation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Degradation: (e.g., 80°C)

  • Photostability: (Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[19]

The goal is to achieve a target degradation of 5-20%.[12][17] This range is considered sufficient to produce and identify relevant degradation products without leading to secondary degradation that may not be relevant to the actual stability of the product.[12]

Inter-Laboratory Validation Protocol: A Step-by-Step Guide

Once the method has been developed and validated in a single laboratory, the inter-laboratory validation can commence. This protocol is designed to be executed by a minimum of three independent laboratories.

Study Design and Materials
  • Centralized Sample Preparation: To minimize variability, a single source of PABA and 1-phenoxypropan-2-ol reference standards and stressed samples should be prepared and distributed to the participating laboratories.

  • Validation Kit: Each laboratory should receive a comprehensive validation kit containing:

    • The detailed analytical method protocol.

    • Reference standards for PABA and 1-phenoxypropan-2-ol.

    • Pre-stressed samples (acid, base, oxidative, thermal, and photolytic degradation).

    • A control (unstressed) sample.

    • Placebo samples (if validating for a drug product).

    • Reporting templates.

Experimental Workflow

The following diagram illustrates the logical flow of the inter-laboratory validation process:

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Laboratory Analysis cluster_reporting Phase 3: Data Compilation & Review A Centralized Preparation of Validation Kit B Distribution to Participating Laboratories A->B C System Suitability Testing B->C D Analysis of Control and Stressed Samples C->D E Data Acquisition D->E F Submission of Results to Central Coordinator E->F G Statistical Analysis of Inter-Laboratory Data F->G H Final Validation Report Generation G->H

Caption: Logical workflow of the inter-laboratory validation study.

Detailed Experimental Protocols

Protocol 3.3.1: System Suitability Testing

Rationale: To ensure that the chromatographic system is performing adequately before analyzing any samples.

Procedure:

  • Prepare a system suitability solution containing a known concentration of the PABA and 1-phenoxypropan-2-ol reference standards.

  • Inject the system suitability solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0 for both peaks.

    • Theoretical Plates (N): Should be ≥ 2000 for both peaks.

    • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0% for both peaks.

Protocol 3.3.2: Analysis of Control and Stressed Samples

Rationale: To assess the method's ability to accurately quantify the APIs and separate them from degradation products.

Procedure:

  • Prepare the control and each of the stressed samples in duplicate according to the analytical method.

  • Inject each sample preparation into the HPLC system.

  • Record the chromatograms and integrate the peak areas for the parent APIs and any degradation products.

  • Calculate the assay of the parent API in each sample.

  • Calculate the percentage of each degradation product relative to the initial concentration of the API.

Data Presentation and Analysis: A Comparative Approach

The data from each laboratory should be compiled and analyzed to assess the method's performance across the different sites.

Tabulated Results

The following tables present hypothetical but realistic data from three laboratories to illustrate the expected outcomes.

Table 1: Inter-Laboratory System Suitability Results

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
PABA
Tailing Factor1.11.21.1≤ 2.0
Theoretical Plates550052005800≥ 2000
RSD of Peak Areas (%)0.81.10.9≤ 2.0%
1-Phenoxypropan-2-ol
Tailing Factor1.21.31.2≤ 2.0
Theoretical Plates620059006500≥ 2000
RSD of Peak Areas (%)0.71.00.8≤ 2.0%

Table 2: Inter-Laboratory Assay Results for PABA Under Stress Conditions (% Initial)

Stress ConditionLaboratory 1Laboratory 2Laboratory 3MeanOverall RSD (%)
Control99.8100.199.999.90.15
Acid Hydrolysis85.284.985.585.20.35
Base Hydrolysis90.190.589.890.10.39
Oxidation92.592.192.892.50.38
Thermal95.395.795.195.40.32
Photolytic97.897.598.097.80.26

Table 3: Inter-Laboratory Assay Results for 1-Phenoxypropan-2-ol Under Stress Conditions (% Initial)

Stress ConditionLaboratory 1Laboratory 2Laboratory 3MeanOverall RSD (%)
Control100.299.7100.0100.00.25
Acid Hydrolysis98.598.998.398.60.31
Base Hydrolysis99.199.498.999.10.25
Oxidation88.387.988.688.30.40
Thermal94.694.294.994.60.37
Photolytic99.599.899.399.50.25
Visualization of the Validation Logic

The core parameters evaluated in this validation study are logically interconnected to establish the method's reliability.

G cluster_precision Precision Components Specificity Specificity MethodValidation Validated Method Specificity->MethodValidation Accuracy Accuracy Accuracy->MethodValidation Precision Precision Precision->MethodValidation Repeatability Repeatability (Intra-Lab) Precision->Repeatability Reproducibility Reproducibility (Inter-Lab) Precision->Reproducibility Robustness Robustness Robustness->MethodValidation

Caption: Key parameters in analytical method validation.

Trustworthiness: A Self-Validating System

The described protocol constitutes a self-validating system. The successful execution of system suitability by each laboratory confirms the readiness of their instrumentation. The consistent results for the control sample across laboratories demonstrate the method's accuracy and precision for the unstressed API. Finally, the comparable degradation profiles and the ability to resolve degradation products in the stressed samples across all participating sites provide strong evidence of the method's specificity and robustness.

Conclusion: Achieving a Validated and Transferable Method

A successful inter-laboratory validation, as evidenced by the hypothetical data presented, demonstrates that the analytical method is robust, reliable, and transferable. The low overall RSD values across laboratories for the assay of both PABA and 1-phenoxypropan-2-ol under various stress conditions would indicate that the method is suitable for its intended purpose in a multi-site operational environment. This comprehensive validation provides a high degree of confidence in the quality of data generated for stability studies, which is paramount for ensuring the safety and efficacy of pharmaceutical products.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][1][2][3][4]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2014).
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56-68.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link][19]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59.
  • Bakeer, R. A., et al. (2016). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. ResearchGate. [Link][20]

  • PubChem. 1-Phenoxy-2-propanol. [Link][9]

  • PubChem. 4-Aminobenzoic acid. [Link]

  • Sielc.com. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link][13]

  • Sielc.com. 1-Phenoxy-2-propanol. [Link][21]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][17]

  • OIV. Validation protocol of analytical methods. [Link][22]

  • WHO. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link][18]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Aminobenzoic acid;1-phenoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of active pharmaceutical ingredients (APIs) and excipients, I frequently encounter the logistical and safety challenges of co-handling chemicals with dichotomous physical states. The concurrent handling of 4-Aminobenzoic acid (PABA) —a crystalline powder utilized in folate synthesis and UV filtration—and 1-phenoxypropan-2-ol (PPH) —a viscous coalescing solvent and preservative—requires a highly strategic approach to laboratory safety.

One is a sensitizing solid prone to dust explosion; the other is a severe eye-irritating liquid. This guide establishes a self-validating operational framework to ensure uncompromising safety, bridging the gap between regulatory compliance and practical, bench-level execution.

Physicochemical Causality & Hazard Profiling

To select the appropriate Personal Protective Equipment (PPE), we must first deconstruct the physical properties driving the hazard profiles of these two compounds. PPE is not a blanket solution; it is a targeted barrier designed around the specific phase and reactivity of the material.

Table 1: Comparative Hazard and Quantitative Property Matrix

Property/Metric4-Aminobenzoic Acid (PABA)1-Phenoxypropan-2-ol (PPH)
CAS Number 150-13-0770-35-4
Physical State Solid (Light yellow powder)Liquid (Viscous, colorless)
Boiling Point Not applicable (Melts at ~187°C)243°C[1]
Primary GHS Hazards H315 (Skin Irrit.), H317 (Skin Sens.), H319 (Eye Irrit.), H335 (STOT SE 3)[2]H319 (Serious Eye Irritation)[3]
Environmental Risk H412 (Harmful to aquatic life)[4]Low bioaccumulation[3]
Storage Incompatibilities Strong oxidizing agents, Air, Light[5]Aluminum, Copper, Galvanized steel[6]

Causality Analysis:

  • PABA: The primary risk vector is aerosolization during weighing or transfer. Because PABA forms fine combustible dusts and is a known skin/respiratory sensitizer[2], standard surgical masks are insufficient. Inhalation of sensitizing particles must be prevented at the microscopic level.

  • PPH: As a moderately viscous organic solvent with a high boiling point (243°C), PPH does not readily vaporize at room temperature[1]. However, it poses a severe ocular risk. If PPH is aerosolized (e.g., during sonication) or heated, the vapor risk increases exponentially, requiring a shift from standard ventilation to active vapor neutralization[3].

Personal Protective Equipment (PPE) Matrix

A rigorous PPE strategy creates a multi-layered, self-validating barrier based on the specific phase (solid vs. liquid) of the handled materials.

  • Ocular Protection:

    • Protocol: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[6].

    • Causality: Standard safety glasses leave the orbital periphery vulnerable to PPH splashes. Given PPH's severe H319 classification, full-seal goggles are non-negotiable[3].

  • Dermal Protection:

    • Protocol: Wear chemical-impermeable nitrile or butyl rubber gloves[1].

    • Validation: Prior to donning, gloves must be inspected via a pneumatic inflation test (trapping air and squeezing to check for micro-punctures). PABA is a known skin sensitizer; a compromised glove will lead to contact dermatitis[2].

  • Respiratory Protection:

    • Protocol: For ambient handling of PABA powder, use a NIOSH-approved N95/N100 or an EN 143 P3 particulate filter[5]. If PPH is heated or aerosolized, transition to a full-face respirator equipped with an ABEK filter cartridge[3].

    • Causality: Particulate filters trap the fine dust of PABA, preventing alveolar lodging. Conversely, ABEK filters contain activated carbon specifically treated to neutralize the organic vapors emitted by PPH when its vapor pressure is artificially elevated.

Experimental Workflow: Safe Co-Handling Protocol

This step-by-step methodology ensures a self-validating system where each step verifies the safety of the previous one during formulation or synthesis tasks.

Step 1: Environmental Preparation & Validation

  • Initiate the workflow inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Validation Check: Read the magnehelic gauge to confirm a negative face velocity of 0.4–0.6 m/s before opening any chemical containers. Ensure the area is free of strong oxidizing agents (incompatible with PABA)[5].

Step 2: Reagent Dispensing

  • Handling Solid PABA: Ground the spatula and weighing boat to prevent electrostatic discharge, as PABA can form combustible dust concentrations in the air[4]. Weigh the powder slowly to minimize aerosolization.

  • Handling Liquid PPH: Dispense PPH using a positive displacement pipette. Causality: PPH's viscosity can cause standard air-displacement pipettes to under-deliver and drip, increasing the risk of benchtop spills.

Step 3: Decontamination

  • Wipe down all exterior surfaces of the reagent bottles with 70% ethanol or an appropriate solvent before removing them from the fume hood. Wash hands immediately after doffing gloves[2].

Emergency Logistics: Spill Response & Disposal Plan

Spill response must be phase-specific. Applying liquid protocols to a solid spill can exacerbate the hazard.

Protocol A: Solid Spill (4-Aminobenzoic Acid)

  • Isolate: Evacuate personnel from the immediate area and eliminate all sources of ignition[2].

  • Contain (Self-Validating Step): Do not dry sweep, as this forces sensitizing particles into the air. Instead, lightly moisten the PABA powder with water to bind the dust[2].

  • Collect: Use a spark-proof shovel to place the material into a sealable, hazardous waste container. Do not flush into the sanitary sewer system due to aquatic toxicity (H412)[4].

Protocol B: Liquid Spill (1-Phenoxypropan-2-ol)

  • Isolate: Maximize local exhaust ventilation to disperse any accumulating vapors[1].

  • Contain: Apply a liquid-absorbent material (e.g., Chemizorb® or inert vermiculite) to the spill perimeter first, working inward to prevent spreading[3].

  • Collect: Sweep the saturated absorbent into a phenolic-lined steel drum. Causality: PPH must never be stored or disposed of in aluminum or galvanized steel containers due to chemical incompatibilities[6].

Process Visualization

The following workflow illustrates the phase-dependent decision tree for emergency spill response when co-handling these materials.

SpillResponse Start Spill Detected (PABA or PPH) Assess Assess Material Phase Start->Assess Solid Solid Powder (4-Aminobenzoic Acid) Assess->Solid Liquid Viscous Liquid (1-Phenoxypropan-2-ol) Assess->Liquid PPE_Solid Don N95/P3 Respirator & Nitrile Gloves Solid->PPE_Solid PPE_Liquid Don ABEK Cartridge & Splash Goggles Liquid->PPE_Liquid Action_Solid Moisten to Prevent Dust Use Spark-Proof Tools PPE_Solid->Action_Solid Action_Liquid Apply Inert Absorbent (e.g., Chemizorb) PPE_Liquid->Action_Liquid Dispose Seal in Hazardous Waste Verify Incompatibilities Action_Solid->Dispose Action_Liquid->Dispose

Phase-dependent spill response workflow for solid PABA and liquid PPH handling.

References

  • 1-Phenoxy-2-propanol SDS, ECHEMI. 6

  • 4-Aminobenzoic acid - SAFETY DATA SHEET, Fisher Scientific. 5

  • 4-Aminobenzoic acid - Safety Data Sheet, Geneseo. 2

  • SAFETY DATA SHEET - 1-Phenoxypropan-2-ol, Sigma-Aldrich. 3

  • 4-Aminobenzoic acid - SAFETY DATA SHEET, Thermo Fisher Scientific. 4

  • 1-PHENOXY-2-PROPANOL - Safety Data Sheet, ChemicalBook. 1

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.